UNC10201652
Description
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Properties
Molecular Formula |
C20H25N7OS |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine |
InChI |
InChI=1S/C20H25N7OS/c1-2-4-14-13(3-1)15-16-17(19(24-25-23-16)26-7-5-21-6-8-26)29-20(15)22-18(14)27-9-11-28-12-10-27/h21H,1-12H2 |
InChI Key |
ZPVQONCMKZBGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=NN=C5N6CCNCC6 |
Origin of Product |
United States |
Foundational & Exploratory
UNC10201652: A Technical Guide to its Mechanism of Action as a Gut Microbial β-Glucuronidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10201652 is a potent and selective small molecule inhibitor of gut bacterial β-glucuronidases (GUSs), a class of enzymes responsible for the reactivation of certain drugs and endogenous metabolites in the gastrointestinal tract, often leading to toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its unique catalytic cycle interception, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Catalytic Cycle Interception
The primary mechanism of action of this compound is the interception of the catalytic cycle of bacterial β-glucuronidases.[1] Unlike competitive inhibitors that bind reversibly to the active site, this compound acts as a mechanism-based inhibitor. The key steps are as follows:
-
Enzyme-Substrate Interaction: Bacterial GUS enzymes hydrolyze glucuronide conjugates (e.g., SN-38-glucuronide, the inactive metabolite of the chemotherapy drug irinotecan) by cleaving the glycosidic bond.[1]
-
Formation of a Covalent Intermediate: During the catalytic process, a covalent intermediate is formed between a catalytic glutamate residue in the GUS active site and the glucuronic acid (GlcA) moiety of the substrate.
-
Inhibitor Interception: this compound, which contains a reactive piperazine functional group, enters the active site and attacks the covalent GUS-GlcA intermediate.
-
Formation of a Stable Conjugate: This results in the formation of a stable, covalent this compound-glucuronide conjugate within the enzyme's active site.[1] This conjugate effectively traps the enzyme in an inactive state, preventing it from completing the catalytic cycle and releasing the reactivated aglycone.
This unique mechanism confers high potency and selectivity for bacterial GUS enzymes, particularly those belonging to the "Loop 1" (L1) structural class, over the human ortholog.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified against various bacterial GUS enzymes. The following tables summarize the key potency metrics.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Bacterial β-Glucuronidases
| Enzyme Source | IC50 (µM) |
| Escherichia coli GUS | 0.117[2] |
Table 2: Cellular Inhibitory Potency (EC50) of this compound
| Cell Type | EC50 (nM) |
| Wild-type E. coli | 74 ± 7[2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for its characterization.
Caption: Inhibition of the bacterial GUS catalytic cycle by this compound.
Caption: Experimental workflow for characterizing this compound's mechanism.
Experimental Protocols
In Vitro β-Glucuronidase Inhibition Assay
This protocol is used to determine the in vitro inhibitory potency (IC50) of this compound against purified bacterial GUS enzymes.
-
Materials:
-
Purified bacterial β-glucuronidase (e.g., from E. coli)
-
This compound
-
p-Nitrophenyl-β-D-glucuronide (pNPG) as the chromogenic substrate
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified GUS enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a solution of pNPG to each well.
-
Monitor the increase in absorbance at 405 nm over time. The yellow color of the product, p-nitrophenol, indicates enzyme activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Conjugate Confirmation
This method confirms the formation of the this compound-glucuronide conjugate.
-
Materials:
-
Purified bacterial GUS enzyme
-
This compound
-
A glucuronide substrate (e.g., SN-38-glucuronide)
-
Reaction buffer
-
Acetonitrile
-
LC-MS system
-
-
Procedure:
-
Incubate the GUS enzyme with this compound and the glucuronide substrate in the reaction buffer.
-
After a set incubation time, quench the reaction by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS.
-
Monitor for the expected mass-to-charge ratio (m/z) of the this compound-glucuronide conjugate. The exact mass of the conjugate is 588.2235 m/z, and an observed mass of 588.221 m/z has been reported.
-
X-ray Crystallography for Structural Elucidation
This protocol provides a general overview of the steps involved in determining the co-crystal structure of a GUS enzyme in complex with this compound and a substrate. The structure of Eubacterium eligens GUS in complex with the this compound-glucuronide conjugate has been solved and is available in the Protein Data Bank (PDB ID: 8GEN).[3]
-
Materials:
-
Highly purified and concentrated GUS enzyme
-
This compound
-
A suitable glucuronide substrate
-
Crystallization screening kits and reagents
-
X-ray diffraction equipment (synchrotron source is often preferred)
-
-
Procedure:
-
Crystallization:
-
Mix the purified GUS enzyme with this compound and the glucuronide substrate.
-
Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
Monitor the trials for crystal growth.
-
-
Data Collection:
-
Once suitable crystals are obtained, cryo-protect them and mount them for X-ray diffraction.
-
Collect diffraction data using a high-intensity X-ray source. For PDB entry 8GEN, the data was collected using X-ray diffraction to a resolution of 2.94 Å.[3]
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using methods like molecular replacement, using a known GUS structure as a model.
-
Build the atomic model of the protein-inhibitor complex into the electron density map.
-
Refine the model against the experimental data to improve its quality. For PDB entry 8GEN, software such as PHENIX and XDS were used for refinement and data reduction, respectively.[3] The final R-work and R-free values for this structure were 0.248 and 0.277, respectively.[3]
-
-
Conclusion
This compound represents a novel class of gut bacterial β-glucuronidase inhibitors with a unique mechanism of action. By intercepting the catalytic cycle and forming a stable covalent conjugate with glucuronic acid in the enzyme's active site, it potently and selectively inhibits the reactivation of harmful metabolites in the gut. The detailed understanding of its mechanism, supported by robust quantitative and structural data, provides a strong foundation for its further development as a therapeutic agent to mitigate drug-induced gastrointestinal toxicity and potentially modulate the gut microbiome's metabolic activity for therapeutic benefit.
References
UNC10201652: A Selective Inhibitor of Bacterial β-Glucuronidase for Mitigating Drug-Induced Gastrointestinal Toxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC10201652, a potent and selective inhibitor of bacterial β-glucuronidase (GUS). The reactivation of glucuronidated drugs in the gastrointestinal (GI) tract by gut microbial GUS enzymes is a significant contributor to drug-induced toxicity, particularly the severe diarrhea associated with the chemotherapeutic agent irinotecan. This compound has emerged as a promising therapeutic candidate to alleviate these adverse effects by selectively targeting the bacterial enzymes without affecting their human counterpart. This document details the mechanism of action, inhibitory activity, pharmacokinetic profile, and in vivo efficacy of this compound, supported by structured data tables, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction
The human gut microbiome plays a critical role in host metabolism and the processing of xenobiotics. A key enzymatic activity of the gut microbiota is the deconjugation of glucuronidated metabolites by β-glucuronidase (GUS) enzymes. While this is a natural process for utilizing glucuronides as a carbon source, it can have detrimental effects in the context of pharmacotherapy.[1] Many drugs are detoxified in the liver through glucuronidation, a process that renders them water-soluble and facilitates their excretion. However, upon reaching the gut, bacterial GUS can cleave the glucuronic acid moiety, releasing the active and often toxic form of the drug back into the intestinal lumen.[1]
This reactivation is a primary cause of severe, dose-limiting diarrhea and other GI toxicities associated with drugs like irinotecan, a cornerstone of treatment for colorectal cancer.[2] The active metabolite of irinotecan, SN-38, is glucuronidated to the non-toxic SN-38-glucuronide (SN-38-G) for excretion. Bacterial GUS in the gut, however, reverses this process, leading to high local concentrations of SN-38 and subsequent mucosal damage.[2]
This compound is a small molecule inhibitor designed to selectively target bacterial GUS enzymes.[3] Its mechanism of action and high selectivity for the microbial enzymes over the human ortholog make it an attractive candidate for co-administration with drugs like irinotecan to mitigate their GI side effects and potentially improve patient outcomes.
Mechanism of Action: Catalytic Cycle Interception
This compound employs a unique mechanism-based inhibition strategy known as "catalytic cycle interception".[1] It is a substrate-dependent, slow-binding inhibitor that covalently interacts with the glucuronic acid (GlcA) intermediate within the active site of bacterial GUS enzymes.[1]
The catalytic cycle of bacterial GUS involves a two-step, double-displacement mechanism. First, a catalytic glutamate residue attacks the anomeric carbon of the glucuronide substrate, releasing the aglycone (the drug) and forming a covalent glycosyl-enzyme intermediate. In the second step, a water molecule hydrolyzes this intermediate, releasing glucuronic acid and regenerating the free enzyme.
This compound, with its piperazine moiety, acts as a potent nucleophile.[1] It enters the active site and intercepts the GUS-GlcA intermediate, forming a stable, covalent inhibitor-glucuronide conjugate.[1] This effectively traps the enzyme in an inactive state, preventing it from completing its catalytic cycle and reactivating more drug molecules.
Data Presentation
In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against a range of bacterial GUS enzymes, particularly those belonging to the Loop 1 class, which are highly efficient at processing small-molecule drug-glucuronides.[1][2]
| Enzyme Source | Enzyme Class | IC50 (µM) | EC50 (nM) | Reference |
| Escherichia coli | Loop 1 | 0.117 | 74 ± 7 | [3] |
| Clostridium perfringens | Loop 1 | - | - | [2] |
| Streptococcus agalactiae | Loop 1 | - | - | [1] |
| Eubacterium eligens | Loop 1 | - | - | [1] |
| Bacteroides uniformis | - | No Inhibition | - | [4] |
Note: Specific IC50 values for C. perfringens, S. agalactiae, and E. eligens were not explicitly found in the search results, though potent inhibition was described.
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice reveal key parameters regarding the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Oral | 3 | 15.2 | ng/mL | [5] |
| Cmax (with ABT) | Oral | 3 | 184.0 | ng/mL | [5] |
| Tmax | Oral | 3 | 0.25 | h | [5] |
| Tmax (with ABT) | Oral | 3 | 1 | h | [5] |
| AUC | Oral | 3 | 20.1 | hng/mL | [5] |
| AUC (with ABT) | Oral | 3 | 253 | hng/mL | [5] |
| CLp | IV | 3 | 324.8 | mL/min/kg | [5] |
| CLp (with ABT) | IV | 3 | 127.43 | mL/min/kg | [5] |
| t1/2 | IV | 3 | 0.66 | h | [5] |
| t1/2 (with ABT) | IV | 3 | 3.66 | h | [5] |
| Oral Bioavailability | - | 3 | 15 | % | [5] |
| Oral Bioavailability (with ABT) | - | 3 | >100 | % | [5] |
ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.
In Vivo Efficacy in Irinotecan-Treated Mouse Models
Co-administration of this compound with irinotecan in mouse models of colorectal cancer has been shown to significantly reduce irinotecan-induced gut toxicity.
| Efficacy Endpoint | Animal Model | Treatment | Result | Reference |
| Gut Toxicity | FVB mice | Irinotecan + this compound | Bluntsthe increase in in fimo GUS activity | [2] |
| Tumor Growth | Xenograft | Irinotecan + this compound | Maintains antitumor efficacy of irinotecan | [2] |
| Enterobacteriaceae Bloom | Immune-deficient mice | Irinotecan + this compound | Blocks irinotecan-induced bloom | [2] |
Experimental Protocols
In Vitro Bacterial GUS Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against purified bacterial GUS enzymes.
Materials:
-
Purified bacterial β-glucuronidase
-
This compound
-
p-Nitrophenyl-β-D-glucuronide (pNPG) substrate
-
Assay buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the purified bacterial GUS enzyme to each well containing the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the production of p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical in vivo pharmacokinetic study of this compound in mice.
Animals:
-
Male Swiss albino mice
Dosing and Sample Collection:
-
Divide the mice into groups for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer this compound (e.g., 3 mg/kg) via tail vein injection.
-
For the PO group, administer this compound (e.g., 3 mg/kg) by oral gavage.
-
Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO administration.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, CLp, t1/2, and oral bioavailability) using appropriate pharmacokinetic software.
Synthesis of this compound Derivative (UNC4917)
The synthesis of this compound itself is complex, but a related derivative, UNC4917, is described in the supplementary information of Pellock et al., 2018. The synthesis involves a multi-step process, and for detailed protocols, readers are directed to the supplementary materials of the cited publication.
Conclusion
This compound is a highly promising, selective inhibitor of bacterial β-glucuronidase that addresses a significant unmet need in mitigating the gastrointestinal toxicity of numerous glucuronidated drugs. Its unique mechanism of catalytic cycle interception provides potent and specific inhibition of the target bacterial enzymes. The data presented in this technical guide, from in vitro activity to in vivo pharmacokinetics and efficacy, underscore the potential of this compound as a co-therapeutic agent to improve the safety and tolerability of essential medications like irinotecan. Further research and clinical development are warranted to fully realize the therapeutic benefits of this innovative approach to managing drug-induced side effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cs.princeton.edu [cs.princeton.edu]
- 5. Irinotecan Synergistically Enhances the Antiproliferative and Proapoptotic Effects of Axitinib In Vitro and Improves Its Anticancer Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of UNC10201652: A Selective Inhibitor of Bacterial β-Glucuronidase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
UNC10201652 is a potent and selective inhibitor of bacterial β-glucuronidases (GUS), enzymes produced by gut microbiota that have been implicated in the severe gastrointestinal toxicity of certain drugs, notably the chemotherapeutic agent irinotecan. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for key biochemical and cellular assays, along with a summary of its pharmacokinetic properties, are presented to facilitate further research and development in this area.
Introduction
The human gut microbiome plays a critical role in host metabolism and the disposition of xenobiotics. Bacterial β-glucuronidases (GUS) are a class of enzymes expressed by various gut commensal bacteria. These enzymes can deconjugate glucuronidated metabolites, which are typically inactive and water-soluble forms of drugs and endogenous compounds destined for excretion. This reactivation of molecules in the gastrointestinal tract can lead to significant localized toxicity.
A prime example of GUS-mediated drug toxicity is observed with irinotecan, a prodrug used in the treatment of colorectal cancer. Irinotecan is metabolized in the liver to its active form, SN-38, which is then glucuronidated to the inactive SN-38 glucuronide (SN-38G) for excretion. However, bacterial GUS in the gut can cleave the glucuronide moiety from SN-38G, releasing the toxic SN-38 and causing severe, dose-limiting diarrhea.[1]
This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of bacterial GUS, with the therapeutic goal of mitigating irinotecan-induced gastrointestinal toxicity without affecting the host's own β-glucuronidase or the viability of the commensal bacteria.[1] This document details the scientific journey of this compound from its discovery to its preclinical characterization.
Discovery and Mechanism of Action
This compound was discovered via a fluorescence-based high-throughput screen of a diverse chemical library for inhibitors of E. coli β-glucuronidase.[1][2] The compound emerged as a promising hit due to its potent inhibitory activity and selectivity for bacterial GUS over the mammalian ortholog.
Mechanism of Action: Catalytic Cycle Interception
This compound exhibits a unique, substrate-dependent, slow-binding mechanism of inhibition. It functions by intercepting the glycosyl-enzyme catalytic intermediate of the retaining glycosyl hydrolase.[3] In the presence of a glucuronide substrate, the bacterial GUS enzyme forms a covalent intermediate with glucuronic acid (GlcA). The secondary piperazine amine of this compound then acts as a nucleophile, attacking this GUS-GlcA intermediate to form a stable inhibitor-GlcA conjugate within the enzyme's active site.[3][4] This mechanism leads to potent, long-lasting inhibition of the enzyme.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target/Assay | Species | IC50 / EC50 | Reference |
| β-Glucuronidase (GUS) | E. coli | IC50: 0.117 µM | [5] |
| Wild-type E. coli | E. coli | EC50: 74 ± 7 nM | [5] |
Table 2: In Vitro Metabolism and Pharmacokinetics
| Parameter | Human | Mouse | Rat | Reference |
| Liver Microsomal Intrinsic Clearance (µL/min/mg) | 48.1 | 115 | 194 | [2][6][7] |
| Hepatocyte Intrinsic Clearance (µL/min/106 cells) | 20.9 | 116 | 140 | [2][6][7] |
| Plasma Protein Binding (fraction unbound, fu) | 0.0548 | 0.0648 | 0.110 | [8] |
Table 3: In Vivo Pharmacokinetics in Mice (3 mg/kg dose)
| Route | Parameter | Control | With ABT Pre-treatment* | Reference |
| Intravenous (IV) | Plasma Clearance (mL/min/kg) | 324.8 | 127.43 | [2][6][7] |
| Elimination Half-life (t1/2, h) | 0.66 | 3.66 | [2][6][7] | |
| Oral (PO) | Cmax (ng/mL) | 15.2 | 184.0 | [2][6] |
| Tmax (h) | 0.25 | 1 | [2][6] | |
| AUC (hr·ng/mL) | 20.1 | 253 | [2][6] | |
| Bioavailability (%) | 15 | >100 | [2][6] |
*1-aminobenzotriazole (ABT) is a pan-cytochrome P450 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Throughput Screening for Bacterial GUS Inhibitors
This protocol is adapted from the methods used for the discovery of bacterial GUS inhibitors.[2][7]
-
Compound Plating : Dispense 0.5 µL of test compounds or DMSO (control) into black, solid-bottom 384-well assay plates.
-
Enzyme Addition : Add 30 µL of a solution containing 83 pM purified E. coli GUS enzyme in assay buffer (50 mM HEPES, pH 7.4, 0.017% Triton X-100) to each well.
-
Reaction Initiation : Start the enzymatic reaction by adding 20 µL of 312.5 µM 4-methylumbelliferyl glucuronide (4MUG) substrate solution in 50 mM HEPES, pH 7.4. The final assay volume is 50 µL with final concentrations of 50 mM HEPES, pH 7.4, and 0.01% Triton X-100.
-
Incubation : Incubate the plates at room temperature for a defined period (e.g., 1 hour).
-
Reaction Termination : Stop the reaction by adding a suitable stop solution, such as 1 M Na2CO3.
-
Fluorescence Reading : Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis : Calculate the percent inhibition for each compound relative to the DMSO controls.
In Vitro GUS Inhibition Assay (IC50 Determination)
This assay is used to determine the potency of inhibitors against purified bacterial GUS.
-
Reagents :
-
Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5.
-
Enzyme: Purified bacterial GUS (e.g., E. coli GUS) at a final concentration of 1.5 µM.
-
Substrate: p-nitrophenyl-β-D-glucuronide (PNPG) at a final concentration of 900 µM.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure :
-
In a 96-well plate, mix 5 µL of 15 µM GUS, 5 µL of various concentrations of this compound, and 10 µL of assay buffer.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time if investigating time-dependent inhibition.
-
Initiate the reaction by adding 30 µL of 1.5 mM PNPG.
-
Continuously monitor the absorbance at 410 nm at 37°C in a microplate reader to measure the formation of p-nitrophenol.
-
Determine the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[1]
-
Incubation Mixture :
-
This compound: 1 µM.
-
Liver Microsomes (human, mouse, or rat): 0.5 mg/mL protein concentration.
-
Buffer: 0.1 M phosphate buffer, pH 7.4.
-
Cofactor: NADPH (1 mM, added to initiate the reaction).
-
Final DMSO concentration: 0.25%.
-
-
Procedure :
-
Pre-warm the incubation mixture (without NADPH) at 37°C.
-
Initiate the reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
-
In Vivo Efficacy in a Mouse Model of Irinotecan-Induced Toxicity
This protocol outlines a general procedure to evaluate the ability of this compound to mitigate irinotecan-induced diarrhea in mice.
-
Animals : Use an appropriate mouse strain (e.g., Swiss Albino).
-
Groups :
-
Vehicle control.
-
Irinotecan only.
-
Irinotecan + this compound.
-
This compound only.
-
-
Dosing :
-
Administer this compound orally (e.g., at a dose determined from pharmacokinetic studies) at a specified time before irinotecan administration.
-
Administer irinotecan intravenously or intraperitoneally at a dose known to induce diarrhea (e.g., 50-100 mg/kg).
-
-
Monitoring :
-
Monitor the mice for signs of toxicity, including body weight loss and diarrhea, for several days post-irinotecan administration.
-
Score the severity of diarrhea based on a standardized scale (e.g., consistency of fecal pellets).
-
-
Endpoint Analysis :
-
Compare the incidence and severity of diarrhea and the extent of body weight loss between the different treatment groups.
-
At the end of the study, tissues such as the intestine can be collected for histological analysis to assess damage and inflammation.
-
Conclusion
This compound represents a promising therapeutic agent for the amelioration of drug-induced gastrointestinal toxicity mediated by bacterial β-glucuronidases. Its novel mechanism of action, potent and selective inhibitory activity, and demonstrated in vivo efficacy in preclinical models highlight its potential for clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound and other inhibitors of gut microbial enzymes.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marked activity of irinotecan and rapamycin combination toward colon cancer cells in vivo and in vitro is mediated through cooperative modulation of the mammalian target of rapamycin/hypoxia-inducible factor-1alpha axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors [benthamopenarchives.com]
- 7. Virtual screening for the discovery of microbiome β-glucuronidase inhibitors to alleviate cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC10201652: A Technical Whitepaper on the Potent Inhibitor of Gut Microbial β-Glucuronidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10201652 is a potent and selective inhibitor of gut bacterial β-glucuronidases (GUS). These enzymes play a critical role in the reactivation of glucuronidated drugs, often leading to severe gastrointestinal toxicity and limiting the efficacy of various therapeutics, including chemotherapy agents like irinotecan. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its evaluation and a visualization of its mechanism of action are also presented to support further research and development efforts.
Chemical Structure and Properties
This compound, with the chemical name 4-(8-(piperazin-1-yl)-1,2,3,4-tetrahydro-[1][2][3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine, is a heterocyclic small molecule.[4] Its structure is characterized by a complex fused ring system incorporating a piperazine and a morpholine moiety, which are crucial for its inhibitory activity.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 372495-52-8 | [2][7] |
| Molecular Formula | C20H25N7OS | [7] |
| Molecular Weight | 411.52 g/mol | [7] |
| Solubility | DMSO: 13.3 mg/mL (32.32 mM) | [7] |
Biological Activity and Mechanism of Action
This compound is a potent, Loop 1 (L1)-specific inhibitor of gut bacterial β-glucuronidases.[2][7] It exhibits a unique substrate-dependent, slow-binding mechanism of inhibition.[1][3][6] The piperazine moiety of this compound is essential for its potent inhibitory activity.[1][5] It acts by intercepting the glycosyl-enzyme catalytic intermediate, forming a covalent conjugate with glucuronic acid (GlcA) within the active site of the GUS enzyme.[1][3] This mechanism effectively blocks the enzyme from processing its natural substrates.
Table 2: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 0.117 µM | E. coli GUS | [2][7] |
| EC50 | 74 ± 7 nM | Wild-type E. coli | [2][7] |
Table 3: Pharmacokinetic Properties of this compound in Swiss Albino Mice (3 mg/kg)
| Parameter | Route | Value | Reference |
| Plasma Clearance | IV | 324.8 mL/min/kg | [4] |
| Elimination Half-life (t1/2) | IV | 0.66 h | [4] |
| Cmax | PO | 15.2 ng/mL | [4] |
| Tmax | PO | 0.25 h | [4] |
| AUC | PO | 20.1 h*ng/mL | [4] |
| Oral Bioavailability | PO | 15% | [4] |
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates the mechanism by which gut microbial β-glucuronidase reactivates a glucuronidated drug (e.g., SN-38-G, the inactive form of irinotecan's active metabolite) and how this compound intervenes in this process.
Caption: Mechanism of drug reactivation by gut microbial β-glucuronidase and its inhibition by this compound.
Experimental Protocols
In Vitro β-Glucuronidase Inhibition Assay
This protocol is adapted from methodologies described for assessing the inhibitory activity of compounds against purified GUS enzymes.[6]
Materials:
-
Purified bacterial β-glucuronidase (e.g., from E. coli)
-
This compound stock solution (in 100% DMSO)
-
p-Nitrophenyl-β-D-glucuronide (pNPG) substrate (50 mM in ddH2O)
-
Assay buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)
-
96-well half-area assay plates
-
Plate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare serial dilutions of this compound in ddH2O with a consistent final percentage of DMSO.
-
In a 96-well plate, add 5 µL of the diluted inhibitor solutions.
-
Add a solution containing the GUS enzyme to each well.
-
To initiate the reaction, add the pNPG substrate solution. The final reaction volume is typically 50 µL.
-
Monitor the increase in absorbance at 410 nm over time at 37°C, which corresponds to the production of p-nitrophenol.
-
For slow-binding inhibitors, pre-incubation of the enzyme with the inhibitor may be necessary to reach steady-state kinetics.
-
Calculate IC50 values by plotting the rate of reaction against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Inhibitor-Glucuronide Conjugate Detection
This protocol is based on methods used to confirm the formation of the this compound-GlcA conjugate.[1][3]
Materials:
-
GUS enzyme (100 µM stock)
-
This compound (10 mM stock in DMSO)
-
pNPG (5 mM stock)
-
Reaction buffer (10 mM HEPES, 10 mM NaCl, pH 7.5)
-
Acetonitrile
-
LC-MS system with a C18 column
Procedure:
-
Set up 50 µL reactions containing 10 µM GUS, 1 mM this compound, and 500 µM pNPG in the reaction buffer.
-
Incubate the reactions at 37°C.
-
Quench the reactions by heating at 100°C for 5 minutes, followed by the addition of 50 µL of acetonitrile.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet precipitated protein.
-
Analyze the supernatant by LC-MS.
-
Monitor for the expected mass of the this compound-GlcA conjugate (exact mass: 588.2235 m/z).[3]
In Vivo Pharmacokinetic Study in Mice
The following is a general outline based on a described pharmacokinetic study of this compound.[4][8]
Animals:
-
Male Swiss Albino mice
Formulations:
-
Intravenous (IV): this compound (3 mg/kg) in a solution of 7.5% N-methyl pyrrolidone in 40% PEG-400 in water.
-
Oral (PO): this compound (3 mg/kg) as a suspension in 0.5% w/v sodium carboxymethyl cellulose and 0.1% v/v Tween 80 in water.
Procedure:
-
Divide mice into groups for IV and PO administration.
-
Administer the respective formulations at a dose of 3 mg/kg.
-
Collect blood samples at various time points post-administration.
-
Process blood samples to obtain plasma.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, half-life, Cmax, Tmax, and AUC.
Conclusion
This compound is a promising inhibitor of gut microbial β-glucuronidases with a well-defined mechanism of action. Its potent and selective activity makes it a valuable tool for studying the role of the gut microbiome in drug metabolism and toxicity. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound to mitigate the adverse effects of various glucuronidated drugs. Further investigation into its structure-activity relationships and in vivo efficacy in different disease models is warranted.[5][6]
References
- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 7. file.glpbio.com [file.glpbio.com]
- 8. evotec.com [evotec.com]
Modulation of Irinotecan-Induced Toxicity by UGT1A1 Inhibition: A Technical Guide
Disclaimer: Initial searches for the specific identifier "UNC10201652" did not yield any publicly available data linking it to irinotecan or its associated toxicities. Therefore, this technical guide will focus on a well-established and clinically relevant mechanism for modulating irinotecan toxicity: the inhibition of the UGT1A1 enzyme. This guide is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of this critical interaction.
Introduction to Irinotecan and its Dose-Limiting Toxicities
Irinotecan (CPT-11) is a prodrug and a key chemotherapeutic agent, primarily used in the treatment of metastatic colorectal cancer.[1][2] Its antitumor activity is exerted by its active metabolite, SN-38, which is a potent topoisomerase I inhibitor.[1] The clinical utility of irinotecan is often hampered by severe, dose-limiting toxicities, most notably delayed-onset diarrhea and neutropenia.[3] These adverse effects are directly linked to the systemic and local concentrations of SN-38.
The metabolic pathway of irinotecan is complex, involving multiple enzymes and transporters. A critical step in the detoxification of SN-38 is its glucuronidation to the inactive and water-soluble SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1.[4][5][6] Genetic polymorphisms in the UGT1A1 gene, such as UGT1A1*28, can lead to reduced enzyme activity, resulting in decreased SN-38 clearance and a higher risk of severe toxicity.[5][7]
The Central Role of UGT1A1 in Irinotecan Metabolism
UGT1A1 is the primary enzyme responsible for the detoxification of SN-38 in the liver and intestines.[1][4] The efficiency of SN-38 glucuronidation by UGT1A1 is a key determinant of an individual's tolerance to irinotecan. Inhibition of UGT1A1 can lead to a significant increase in the systemic exposure to SN-38, thereby exacerbating irinotecan-induced toxicities. Understanding the kinetics of UGT1A1-mediated SN-38 glucuronidation and the impact of inhibitory compounds is crucial for predicting and managing drug-drug interactions and patient-specific risks.
Figure 1: Simplified metabolic pathway of irinotecan.
UGT1A1 Inhibitors and Their Effect on Irinotecan-Induced Toxicity
A variety of compounds, including certain co-administered drugs, can act as inhibitors of UGT1A1. Inhibition of this enzyme can disrupt the detoxification of SN-38, leading to increased plasma and tissue concentrations of the active metabolite and consequently, heightened toxicity. The mechanism of inhibition can be competitive, non-competitive, or mixed, and determining the inhibition kinetics is vital for assessing the clinical significance of a potential drug-drug interaction.
Figure 2: Mechanism of UGT1A1 inhibition.
Quantitative Data on UGT1A1 Inhibition and SN-38 Glucuronidation
The following tables summarize key quantitative data related to UGT1A1-mediated SN-38 glucuronidation and its inhibition.
Table 1: Kinetic Parameters of SN-38 Glucuronidation by UGT1A1 Variants
| UGT1A1 Variant | Apparent Km (μM) | Vmax/Km (μl/min/mg protein) | % of Wild Type Activity |
| Wild Type | 11.5 | 1.4 | 100% |
| G71R | 14.0 | 0.66 | 47% |
| P229Q | 18.0 | 0.73 | 52% |
| Y486D | 63.5 | 0.07 | 5% |
| Data sourced from a study on UGT1A1 variants expressed in COS-1 cells.[4] |
Table 2: Inhibition of UGT1A1-Mediated SN-38 Glucuronidation by Selected Compounds
| Inhibitor | Enzyme Source | Inhibition Type | Ki (μM) | IC50 (nM) |
| Nilotinib | Human Liver Microsomes | Non-competitive | 0.286 ± 0.0094 | - |
| Nilotinib | Recombinant hUGT1A1 | - | - | 29.2 |
| Nilotinib | Human Liver Microsomes | - | - | 53.1 |
| Nilotinib | HeLa-UGT1A1 cells | - | - | 1494.0 |
| Cyclosporin A | Rat Liver Microsomes | - | - | 9.4 μM (IC50) |
| Data compiled from multiple in vitro studies.[8][9][10] |
Experimental Protocols
Protocol 1: In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50 and Ki) of a test compound on UGT1A1-mediated SN-38 glucuronidation.
Materials:
-
Pooled human liver microsomes (HLM)
-
SN-38 (substrate)
-
UDP-glucuronic acid (UDPGA, cofactor)
-
Test compound (inhibitor)
-
Alamethicin (pore-forming agent)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Microsome Activation: Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing Tris-HCl buffer, MgCl2, activated HLM, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Reaction Initiation: Start the reaction by adding SN-38 and UDPGA to the incubation mixture.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of SN-38G in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of SN-38G formation at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model. For Ki determination, repeat the experiment with varying concentrations of both SN-38 and the inhibitor to generate data for Lineweaver-Burk or Dixon plots.[11]
Figure 3: General workflow for a UGT1A1 inhibition assay.
Conclusion
The inhibition of UGT1A1 is a critical factor that can significantly increase the risk of severe toxicity from irinotecan treatment. A thorough understanding of the metabolic pathways of irinotecan, particularly the role of UGT1A1, is essential for the safe and effective use of this important chemotherapeutic agent. Preclinical assessment of new chemical entities for their potential to inhibit UGT1A1 is a crucial step in drug development to avoid potentially harmful drug-drug interactions with irinotecan and other drugs metabolized by this enzyme. Further research into personalized medicine approaches, including UGT1A1 genotyping and therapeutic drug monitoring, will continue to refine the clinical application of irinotecan and improve patient outcomes.
References
- 1. Intestinal UDP-Glucuronosyltransferase 1A1 and Protection against Irinotecan-Induced Toxicity in a Novel UDP-Glucuronosyltransferase 1A1 Tissue-Specific Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal glucuronidation protects against chemotherapy-induced toxicity by irinotecan (CPT-11) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Dose-Finding and Pharmacokinetic Study to Optimize the Dosing of Irinotecan According to the UGT1A1 Genotype of Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UGT Inhibition | Evotec [evotec.com]
UNC10201652's Specificity for Loop 1 GUS Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of UNC10201652, a potent and specific inhibitor of gut microbial β-glucuronidase (GUS) enzymes possessing a "Loop 1" structural motif. The reactivation of glucuronidated drugs and xenobiotics by these enzymes in the gastrointestinal tract is a significant contributor to drug-induced toxicity. This compound presents a promising therapeutic strategy to mitigate these adverse effects by selectively targeting the responsible microbial enzymes without affecting their human counterpart. This document details the inhibitor's specificity through quantitative data, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction
Bacterial β-glucuronidases (GUS) in the human gut microbiome play a critical role in the metabolism of a wide array of compounds, including therapeutic drugs.[1] Many drugs are detoxified in the liver via glucuronidation, a process that attaches a glucuronic acid moiety to the drug, rendering it inactive and facilitating its excretion. However, gut microbial GUS enzymes can cleave this glucuronic acid, reactivating the drug in the intestinal lumen and leading to localized toxicity.[1][2] A key example is the severe diarrhea induced by the anticancer drug irinotecan, which is caused by the reactivation of its active metabolite, SN-38, by bacterial GUS.[1][3]
Microbial GUS enzymes are classified into different structural groups based on the presence and conformation of active site loops.[4] The "Loop 1" (L1) GUS enzymes are particularly efficient at processing small molecule glucuronides and have been identified as major contributors to drug reactivation.[4][5] this compound is a small molecule inhibitor designed to selectively target these L1 GUS enzymes.[6] Its specificity for bacterial GUS over human β-glucuronidase is attributed to its interaction with the unique Loop 1 region, which is absent in the human enzyme.[1][2] This document provides a comprehensive overview of the technical details supporting the specificity of this compound for Loop 1 GUS enzymes.
Data Presentation: Inhibitory Activity of this compound
The potency and selectivity of this compound have been evaluated against a panel of bacterial Loop 1 GUS enzymes and compared to its activity against other GUS enzymes. The following tables summarize the key quantitative data from these studies.
| Enzyme Source | GUS Type | Substrate | IC50 (µM) | Reference |
| Escherichia coli | Loop 1 | pNPG | 0.117 | [6] |
| Escherichia coli (WT) | Loop 1 | - | EC50 = 0.074 ± 0.007 | [6] |
| Escherichia coli | Loop 1 | pNPG (pH 7.5) | 0.100 | [7] |
| Streptococcus agalactiae | Loop 1 | pNPG (pH 7.5) | 0.133 | [7] |
| Clostridium perfringens | Loop 1 | pNPG (pH 7.5) | 0.026 | [7] |
| Faecalibacterium prausnitzii | Loop 1 | pNPG (pH 7.5) | > 3 | [7] |
Table 1: IC50 and EC50 Values of this compound against Loop 1 GUS Enzymes.
| Enzyme | GUS Type | pH | IC50 of this compound (µM) | Reference |
| E. coli GUS (EcGUS) | Loop 1 | 7.5 | 0.100 | [7] |
| E. coli GUS (EcGUS) | Loop 1 | 6.5 | Not specified, but potency decreased | [7] |
| S. agalactiae GUS (SaGUS) | Loop 1 | 7.5 | 0.133 | [7] |
| S. agalactiae GUS (SaGUS) | Loop 1 | 6.5 | Not specified, but potency decreased | [7] |
| C. perfringens GUS (CpGUS) | Loop 1 | 7.5 | 0.026 | [7] |
| C. perfringens GUS (CpGUS) | Loop 1 | 6.5 | Not specified, but potency decreased | [7] |
| F. prausnitzii GUS (FpGUS) | Loop 1 | 7.5 | > 3 | [7] |
| B. dorei GUS (BdGUS) | No Loop | 7.5 | Inhibited, but less potent than L1 | [7] |
Table 2: pH-Dependent Inhibitory Potency of this compound. The potency of this compound generally decreases with decreasing pH.[7]
Mechanism of Action: Substrate-Dependent Slow-Binding Inhibition
This compound is not a classical competitive inhibitor. Instead, it functions as a substrate-dependent, slow-binding inhibitor.[1][2] This mechanism involves the enzyme first processing its natural glucuronide substrate. This compound then intercepts the enzyme-glucuronide intermediate, forming a stable covalent conjugate within the active site.[1] This unique mechanism contributes to its high potency and selectivity.
Caption: Mechanism of this compound action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. The following are key experimental protocols used in the characterization of this compound.
In Vitro IC50 Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a GUS enzyme by 50%.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Initiation: Initiate the reaction by adding 30 µL of a chromogenic or fluorogenic substrate. A common substrate is p-nitrophenyl-β-D-glucuronide (PNPG) at a final concentration of 900 µM.[2]
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the production of the chromogenic product (p-nitrophenol) by measuring the absorbance at 405-410 nm over time using a plate reader.[2]
-
Data Analysis: Calculate the initial reaction velocities and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Substrate-Dependent Jump Dilution Assay
This assay is used to confirm the substrate-dependent nature of slow-binding inhibitors.
-
Pre-incubation: Prepare two sets of reactions. In both sets, mix the GUS enzyme (e.g., 1.5 µM final concentration) and various concentrations of this compound.[2] In one set, include the substrate (e.g., 900 µM PNPG), and in the other, replace the substrate with water.[2] Incubate these reactions at 37°C for 1 hour.[2]
-
Dilution and Activity Measurement: After pre-incubation, take a small aliquot (e.g., 1 µL) from each reaction and dilute it 100-fold into a buffer containing the substrate (e.g., 900 µM PNPG).[2]
-
Monitoring: Immediately and continuously monitor the enzyme activity by measuring the absorbance at 410 nm.[2]
-
Analysis: Compare the activity from the two pre-incubation conditions. A significant reduction in activity only in the presence of both the inhibitor and substrate during pre-incubation confirms substrate-dependent inhibition.[2]
Bovine Liver GUS Selectivity Assay
This assay assesses the selectivity of the inhibitor for bacterial GUS over mammalian GUS.
-
Reaction Mixture: In a suitable reaction vessel, combine 5 µL of bovine liver GUS (0.132 mg/mL), 10 µL of pH 5 buffer (25 mM sodium acetate, 25 mM sodium chloride), and 5 µL of this compound (e.g., 10 µM final concentration).[2]
-
Initiation and Incubation: Start the reaction by adding 30 µL of PNPG and incubate for 1 hour at 37°C.[2]
-
Quenching and Measurement: Stop the reaction by adding 0.2 M sodium carbonate. Measure the absorbance at 410 nm.[2]
-
Calculation: Calculate the percent inhibition relative to a control reaction without the inhibitor.[2]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the specificity of a GUS inhibitor like this compound.
Caption: Workflow for GUS inhibitor specificity testing.
Conclusion
This compound is a highly potent and specific inhibitor of Loop 1 gut microbial β-glucuronidases. Its unique substrate-dependent, slow-binding mechanism of action, coupled with its selectivity for bacterial over human GUS enzymes, makes it a compelling candidate for mitigating the adverse gastrointestinal effects of numerous glucuronidated drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to address the challenges of drug-microbiome interactions. Further investigation into the therapeutic applications of this compound and similar targeted inhibitors is warranted to improve the safety and efficacy of a wide range of medical treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 4. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure, function, and inhibition of drug reactivating human gut microbial β-glucuronidases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of UNC10201652: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of UNC10201652, a potent inhibitor of bacterial β-glucuronidase (GUS). The following sections detail the quantitative data from various assays, the experimental protocols employed, and the underlying signaling pathway and mechanism of action.
Data Presentation: Quantitative Efficacy of this compound
The in vitro efficacy of this compound has been primarily evaluated through its inhibitory activity against bacterial β-glucuronidase (GUS) and its effect on bacterial cell growth. The key quantitative metrics from these studies are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against β-glucuronidase (GUS)
| Target Enzyme/Organism | Assay Type | Substrate | Metric | Value | Reference |
| Escherichia coli GUS (EcGUS) | Biochemical | p-nitrophenyl-β-d-glucuronide (PNPG) | IC50 | 0.117 µM | [1] |
| Wild-type E. coli | Cell-based | - | EC50 | 74 ± 7 nM | [1][2] |
Table 2: In Vitro Metabolic Stability of this compound
| System | Species | Intrinsic Clearance (CLint) | Half-life (t1/2) | Reference |
| Liver Microsomes | Human | 48.1 µL/min/mg | 28.8 min | [3][4][5][6] |
| Mouse | 115 µL/min/mg | 12 min | [3][4][5][6] | |
| Rat | 194 µL/min/mg | 7.14 min | [3][4][5][6] | |
| Hepatocytes | Human | 20.9 µL/min/10⁶ cells | 66.4 min | [3][4][6] |
| Mouse | 116 µL/min/10⁶ cells | 11.9 min | [3][4][6] | |
| Rat | 140 µL/min/10⁶ cells | 9.89 min | [3][4][6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments conducted to assess the efficacy and metabolic stability of this compound.
In Vitro GUS Inhibition Assay (Kinetic Analysis)
This assay evaluates the potency and mechanism of action of this compound against purified bacterial GUS enzymes.
-
Enzymes: Purified GUS enzymes from human gut-resident bacteria such as Escherichia coli (EcGUS), Streptococcus agalactiae (SaGUS), Clostridium perfringens (CpGUS), and Eubacterium eligens (EeGUS) were used.[2][7]
-
Substrate: The chromogenic substrate p-nitrophenyl-β-d-glucuronide (PNPG) is utilized.[2][7]
-
Assay Principle: GUS enzymes cleave PNPG, producing p-nitrophenol, which can be quantified spectrophotometrically. The rate of p-nitrophenol production is measured over time in the presence and absence of this compound.
-
Procedure:
-
Purified GUS enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of PNPG.
-
The absorbance is monitored continuously to measure the rate of p-nitrophenol formation.
-
Nonlinear progress curves are indicative of slow-binding inhibition.[2][7]
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Liver Microsomal Stability Assay
This assay assesses the susceptibility of this compound to metabolism by phase I enzymes, primarily cytochrome P450s, in liver microsomes.
-
Materials: Pooled liver microsomes from human, mouse, and rat; NADPH (cofactor).[4][5][8][9]
-
Procedure:
-
This compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[8][9]
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[5]
-
The reaction is quenched by adding a solvent like acetonitrile.[5]
-
The concentration of the remaining this compound is quantified using LC-MS/MS.[5]
-
The rate of disappearance is used to calculate the intrinsic clearance (CLint).[4]
-
Hepatocyte Stability Assay
This assay provides a broader assessment of metabolic stability, including both phase I and phase II metabolism, using intact liver cells.
-
Materials: Cryopreserved hepatocytes from human, mouse, and rat.[4][9]
-
Procedure:
-
This compound is incubated with a suspension of viable hepatocytes.[9]
-
Samples are collected at various time points over a period of up to 2 hours.
-
The reaction is terminated, and the cells are lysed to release the compound.
-
The concentration of the parent compound is determined by LC-MS/MS analysis.
-
The data is used to calculate the intrinsic clearance and metabolic half-life.[4]
-
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting bacterial β-glucuronidase (GUS) in the gut. This enzyme plays a critical role in the reactivation of certain drug metabolites.
The Role of Bacterial β-glucuronidase
Many drugs are detoxified in the liver through glucuronidation, a process where a glucuronic acid moiety is attached to the drug molecule, making it more water-soluble and facilitating its excretion. These glucuronidated metabolites are often transported to the gut for elimination. However, certain bacteria in the gut microbiome produce GUS enzymes that can cleave off the glucuronic acid, reactivating the drug. This reactivation in the gut can lead to localized toxicity and adverse side effects.
Mechanism of this compound Inhibition
This compound is a slow-binding inhibitor that intercepts the catalytic cycle of bacterial GUS.[7] The proposed mechanism involves the formation of a covalent conjugate between this compound and the glucuronic acid (GlcA) intermediate within the active site of the enzyme.[7] This effectively inactivates the enzyme and prevents it from processing drug-glucuronide substrates.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of drug reactivation by bacterial GUS and its inhibition by this compound.
Caption: Interception of the GUS catalytic cycle by this compound.
Caption: Generalized workflow for in vitro efficacy and stability assays of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver microsomal metabolic stability [bio-protocol.org]
- 9. evotec.com [evotec.com]
UNC10201652's impact on drug metabolite reactivation
An In-depth Technical Guide on the Impact of UNC10201652 on Drug Metabolite Reactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of bacterial β-glucuronidase (GUS), and its significant impact on the reactivation of drug metabolites. By elucidating its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols, this document serves as a critical resource for professionals in drug development and microbiome research.
Executive Summary
Drug-induced gastrointestinal toxicity is a major challenge in clinical practice, often leading to dose limitations and reduced therapeutic efficacy. A key contributor to this toxicity is the reactivation of inert drug glucuronide metabolites in the gut by microbial β-glucuronidases (GUS). This compound is a selective and potent inhibitor of these bacterial enzymes. It prevents the cleavage of glucuronide conjugates, thereby mitigating the toxic side effects associated with the reactivated drug. This guide explores the mechanism, pharmacokinetics, and experimental basis for the action of this compound.
Mechanism of Action: Catalytic Interception
This compound employs a sophisticated mechanism of action by intercepting the catalytic cycle of bacterial GUS enzymes.[1][2] Unlike simple competitive inhibitors, this compound is a substrate-dependent, slow-binding inhibitor.[2] Its secondary piperazine amine is crucial for its potent inhibitory activity.[2] Within the active site of the GUS enzyme, this compound forms a covalent conjugate with the glucuronic acid (GlcA) intermediate, effectively halting the enzyme's catalytic activity.[1][2] This mechanism ensures high potency and selectivity for microbial GUS enzymes, with no significant effect on the orthologous mammalian enzyme.[3]
The following diagram illustrates the signaling pathway of drug metabolite reactivation and the inhibitory action of this compound.
Caption: Drug metabolite reactivation pathway and this compound's point of intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, metabolic stability, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | E. coli GUS | 0.117 µM | [4][5] |
| EC₅₀ | Wild-type E. coli | 74 ± 7 nM | [4][5] |
Table 2: In Vitro Metabolic Stability of this compound
| Species | System | Intrinsic Clearance | Reference |
| Human | Liver Microsomes | 48.1 µL/min/mg | [6][7][8] |
| Mouse | Liver Microsomes | 115 µL/min/mg | [6][7][8] |
| Rat | Liver Microsomes | 194 µL/min/mg | [6][7][8] |
| Human | Hepatocytes | 20.9 µL/min/10⁶ cells | [6][7][8] |
| Mouse | Hepatocytes | 116 µL/min/10⁶ cells | [6][7][8] |
| Rat | Hepatocytes | 140 µL/min/10⁶ cells | [6][7][8] |
Table 3: In Vivo Pharmacokinetics of this compound in Swiss Albino Mice (3 mg/kg IV)
| Parameter | Control | With ABT Pre-treatment* | Reference |
| Plasma Clearance (mL/min/kg) | 324.8 | 127.43 | [6][7] |
| Elimination Half-life (t½) (h) | 0.66 | 3.66 | [6][7] |
*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.
Table 4: In Vivo Pharmacokinetics of this compound in Swiss Albino Mice (Oral Administration)
| Parameter | Control | With ABT Pre-treatment* | Reference |
| Cₘₐₓ (ng/mL) | 15.2 | 184.0 | [6][7] |
| Tₘₐₓ (h) | 0.25 | 1 | [6][7] |
| AUC (hr·ng/mL) | 20.1 | 253 | [6][7] |
| Oral Bioavailability | 15% | >100% | [6][7] |
*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Metabolic Stability in Liver Microsomes
The metabolic stability of this compound was assessed in human, mouse, and rat liver microsomes.[8][9]
-
Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein concentration) in a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Initiation: The reaction was initiated by adding NADPH to a final concentration of 1 mM after a pre-incubation period at 37°C.
-
Control: A control incubation was performed without NADPH to assess non-CYP-mediated metabolism.
-
Sampling: Aliquots were taken at various time points.
-
Analysis: The concentration of the remaining this compound was quantified using LC-MS/MS to determine the intrinsic clearance.
The following diagram outlines the experimental workflow for the liver microsomal stability assay.
References
- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC10201652 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10201652 is a potent and selective inhibitor of gut microbial β-glucuronidases (GUS).[1][2][3] These bacterial enzymes can reactivate the excreted, inactive glucuronide metabolites of various drugs, leading to toxicity. A prime example is the chemotherapeutic agent irinotecan, which is metabolized to its active form, SN-38. SN-38 is then glucuronidated in the liver to the inactive and excretable SN-38-glucuronide (SN-38G). However, gut microbiota GUS can cleave SN-38G, releasing toxic SN-38 back into the intestines, causing severe diarrhea and limiting the effective dosage of irinotecan.[1][3] this compound specifically targets these bacterial GUS enzymes, thereby preventing this reactivation and mitigating gastrointestinal side effects.[4] These application notes provide detailed protocols for in vivo mouse studies involving this compound, along with relevant quantitative data and pathway diagrams.
Data Presentation
In Vitro Efficacy of this compound
| Enzyme Source | IC50 (µM) |
| E. coli GUS | 0.117[2] |
Pharmacokinetic Parameters of this compound in Swiss Albino Mice
| Parameter | IV Administration (3 mg/kg) | PO Administration (3 mg/kg) | PO Administration with ABT Pre-treatment (3 mg/kg) |
| Cmax (ng/mL) | - | 15.2[5] | 184.0[5][6] |
| Tmax (h) | - | 0.25[5][6] | 1[5][6] |
| AUC (hr·ng/mL) | - | 20.1[5] | 253[5][6] |
| Plasma Clearance (mL/min/kg) | 324.8[6][7] | - | - |
| Elimination Half-life (t1/2) (h) | 0.66[6][7] | - | - |
| Bioavailability (%) | - | 15[5] | >100[5][6] |
*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor. Pre-treatment with ABT significantly increases the oral bioavailability of this compound, suggesting that CYP450 enzymes contribute to its clearance in mice.[5][6]
Experimental Protocols
In Vivo Mouse Xenograft Model for Evaluating this compound Efficacy
This protocol describes a general procedure for assessing the ability of this compound to mitigate irinotecan-induced toxicity and enhance its therapeutic window in a mouse xenograft model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Immune-deficient mice (e.g., NOD-scid gamma).
-
Cell Line: A suitable cancer cell line for xenograft implantation (e.g., breast cancer cell lines to avoid confounding effects from colorectal cancer models).
-
Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
2. Formulation and Administration of Compounds:
-
This compound Formulation:
-
For Intravenous (IV) administration: Formulate as a solution in 7.5% N-methyl pyrrolidone in 40% PEG-400 in water.[7]
-
For Oral (PO) administration: Formulate as a suspension in 0.5% w/v sodium carboxymethylcellulose and 0.1% v/v Tween 80 in water.[7] Another study used 0.67% DMSO in 0.9% saline for oral gavage.[8]
-
-
Irinotecan Formulation: Prepare according to the manufacturer's instructions or standard laboratory protocols, typically in a saline solution.
-
Administration:
-
Administer this compound via the desired route (IV or PO). A dose of 3 mg/kg has been used in pharmacokinetic studies.[7] For efficacy studies, a dose of 20 µ g/day via oral gavage has also been reported.[8]
-
Administer irinotecan as a single dose or in a dosing schedule appropriate for the tumor model.
-
In studies evaluating the protective effects of this compound, it is typically administered concurrently with irinotecan.
-
3. Monitoring and Endpoints:
-
Body Weight: Monitor the body weight of the mice daily as an indicator of toxicity. Irinotecan treatment often leads to weight loss, which can be ameliorated by this compound.
-
Diarrhea: Score the incidence and severity of diarrhea daily.
-
Tumor Volume: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Gut Damage Assessment: At the end of the study, euthanize the mice and collect intestinal tissues for histological analysis to assess gut damage.
-
GUS Activity: Fecal samples can be collected to measure β-glucuronidase activity to confirm the inhibitory effect of this compound.
Pharmacokinetic Study of this compound in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.[5][7]
1. Animal Strain and Dosing:
-
Animal Strain: Swiss Albino mice have been used in published studies.[7]
-
Dosing:
-
IV Administration: Administer a single dose of 3 mg/kg this compound formulated for IV injection.[7]
-
PO Administration: Administer a single dose of 3 mg/kg this compound formulated for oral gavage.[7]
-
CYP450 Inhibition (Optional): To assess the contribution of cytochrome P450 enzymes to this compound metabolism, a separate group of mice can be pre-treated with a pan-CYP450 inhibitor like 1-aminobenzotriazole (ABT) at a dose of 50 mg/kg, 2 hours prior to this compound administration.[7]
-
2. Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
3. Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
4. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, plasma clearance, and elimination half-life, using non-compartmental analysis.
Visualizations
Caption: Mechanism of this compound in preventing irinotecan-induced gut toxicity.
Caption: General workflow for an in vivo mouse xenograft study with this compound.
References
- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for UNC10201652 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of UNC10201652 in animal models, based on available preclinical data. This compound is a potent and selective inhibitor of bacterial β-glucuronidases (GUSs), which are enzymes produced by gut microbiota.[1][2][3] By inhibiting these enzymes, this compound can prevent the reactivation of certain drug metabolites in the gastrointestinal tract, thereby mitigating drug-induced toxicity.[4][5]
Mechanism of Action
This compound functions by intercepting the catalytic cycle of bacterial GUS enzymes.[2][6] Specifically, it targets the GUS-glucuronic acid (GlcA) catalytic intermediate, forming a covalent conjugate within the enzyme's active site.[2][6] This mechanism-based inhibition is highly selective for microbial GUS over mammalian β-glucuronidase.[4] The inhibition of bacterial GUS prevents the cleavage of glucuronide conjugates of various drugs and xenobiotics, which would otherwise release the active, and potentially toxic, forms of these compounds in the gut.[5]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound in the context of drug metabolism and gut microbiota.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 5. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of UNC10201652 in Studying Chemotherapy Side Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10201652 is a potent and selective inhibitor of gut bacterial β-glucuronidases (GUS).[1][2] This molecule has emerged as a critical tool for investigating and mitigating the severe gastrointestinal (GI) side effects associated with certain chemotherapeutic agents, most notably irinotecan.[3][4] Many chemotherapy drugs, after being detoxified in the liver through glucuronidation, are excreted into the GI tract. However, specific bacteria in the gut microbiome produce GUS enzymes that can reverse this detoxification process. This reactivation of the drug's toxic metabolite within the intestine leads to severe, dose-limiting toxicities such as diarrhea and mucositis.[3][5][6][7] this compound offers a targeted approach to prevent this reactivation, thereby alleviating these debilitating side effects and potentially improving the therapeutic window of anticancer drugs.[3][4]
Mechanism of Action
This compound functions as a mechanism-based inhibitor, specifically intercepting the glycosyl-enzyme catalytic intermediate of bacterial GUS.[5][8] It forms a covalent conjugate with glucuronic acid (GlcA) within the active site of the bacterial enzyme, leading to its inactivation.[5][9][10] Notably, this compound is highly selective for bacterial GUS, particularly Loop 1 (L1) GUS enzymes, and does not significantly inhibit mammalian β-glucuronidase.[1][11] This selectivity is crucial for its therapeutic potential, as it avoids interfering with host metabolic processes.
The primary application of this compound in the context of chemotherapy is the prevention of irinotecan-induced diarrhea. Irinotecan is a prodrug that is converted to its active, cytotoxic form, SN-38. The liver detoxifies SN-38 by conjugating it with glucuronic acid to form the inactive SN-38 glucuronide (SN-38-G), which is then excreted into the intestines. Gut bacterial GUS enzymes hydrolyze SN-38-G, releasing the toxic SN-38 and causing severe damage to the intestinal epithelium, which manifests as diarrhea.[3][6][7] By inhibiting bacterial GUS, this compound prevents the regeneration of SN-38 in the gut, thus protecting the intestinal lining from damage.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| E. coli GUS | Biochemical | IC₅₀ | 0.117 µM | [1][2] |
| Wild-type E. coli | Cell-based | EC₅₀ | 74 ± 7 nM | [1][2] |
| C. perfringens GUS (CpGUS) | Kinetic | k₃/Kᵢ | 66,000 ± 2000 M⁻¹s⁻¹ | [12] |
| E. coli GUS (EcGUS) | Kinetic | k₃/Kᵢ | 57,000 ± 3000 M⁻¹s⁻¹ | [12] |
| E. eligens GUS (EeGUS) | Kinetic | k₃/Kᵢ | 2440 ± 70 M⁻¹s⁻¹ | [12] |
| S. agalactiae GUS (SaGUS) | Kinetic | k₄ (Reactivation Rate) | 0.00164 ± 0.00005 s⁻¹ | [12] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose | Parameter | Value | Reference |
| Intravenous (IV) | 3 mg/kg | Plasma Clearance | 324.8 mL/min/kg | [13] |
| Intravenous (IV) | 3 mg/kg | Elimination Half-life (t₁/₂) | 0.66 h | [13] |
| Oral | Not Specified | Cₘₐₓ | 15.2 ng/mL | [13] |
| Oral | Not Specified | Tₘₐₓ | 0.25 h | [13] |
| Oral | Not Specified | AUC | 20.1 h·ng/mL | [13] |
| Oral (with ABT pre-treatment) | Not Specified | Cₘₐₓ | 184.0 ng/mL | [13] |
| Oral (with ABT pre-treatment) | Not Specified | AUC | 253 h·ng/mL | [13] |
| Oral Bioavailability | Not Specified | %F | 15% | [13] |
| Oral Bioavailability (with ABT pre-treatment) | Not Specified | %F | >100% | [13] |
ABT: 1-aminobenzotriazole, a broad-spectrum cytochrome P450 inhibitor.
Signaling Pathways and Experimental Workflows
Caption: Irinotecan metabolism, detoxification, and subsequent reactivation in the gut leading to diarrhea, and the inhibitory action of this compound.
Experimental Protocols
In Vitro Bacterial β-Glucuronidase (GUS) Activity Assay
This protocol is adapted from a high-throughput fluorescence-based assay to screen for GUS inhibitors.
Materials:
-
Purified bacterial GUS enzyme
-
This compound
-
4-methylumbelliferyl glucuronide (4MUG) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.4, 0.017% Triton X-100
-
Stop Buffer: 1 M Na₂CO₃
-
DMSO
-
Black 384-well plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 455 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 0.5 µL of the this compound dilutions (or DMSO for control) to the wells of a 384-well plate.
-
Dilute the GUS enzyme in Assay Buffer to the desired concentration (e.g., 83 pM).
-
Add 30 µL of the diluted GUS enzyme to each well.
-
Prepare the 4MUG substrate solution (e.g., 312.5 µM) in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the 4MUG solution to each well. The final volume should be 50 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a volume of Stop Buffer (e.g., 25 µL of 1 M Na₂CO₃).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4MU), using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for determining the in vitro inhibitory activity of this compound against bacterial β-glucuronidase.
In Vivo Mouse Model of Irinotecan-Induced Diarrhea
This protocol describes a general procedure to assess the efficacy of this compound in a mouse model of chemotherapy-induced diarrhea.
Materials:
-
6-8 week old mice (e.g., BALB/c or FVB strain)
-
Irinotecan hydrochloride
-
This compound
-
Vehicle for irinotecan (e.g., saline or sorbitol/lactic acid buffer)
-
Vehicle for this compound (appropriate for oral gavage)
-
Animal weighing scale
-
Diarrhea scoring chart
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle control, Irinotecan only, Irinotecan + this compound).
-
Administer this compound or its vehicle to the respective groups via oral gavage. The dosing schedule may vary (e.g., once or twice daily, starting before or concurrently with irinotecan).
-
Administer irinotecan (e.g., 50 mg/kg) or its vehicle via intraperitoneal (i.p.) injection for a set number of consecutive days (e.g., 4-9 days).[8][14]
-
Monitor the mice daily for body weight changes and signs of diarrhea.
-
Score diarrhea severity daily using a validated grading system (e.g., 0 = normal pellets, 1 = soft pellets, 2 = watery/unformed stool, 3 = severe watery diarrhea with perianal staining).[13]
-
At the end of the study, mice can be euthanized, and intestinal tissues collected for histological analysis of mucosal damage and inflammation. Fecal samples can also be collected to measure ex vivo GUS activity.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of irinotecan-induced diarrhea.
Cell Viability Assay (MTT/MTS)
This protocol is used to assess whether this compound itself has any cytotoxic effects on mammalian cells, which is important for confirming its safety profile.
Materials:
-
Mammalian cell line (e.g., Caco-2, HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for studying the role of the gut microbiome in chemotherapy-induced toxicity. Its potent and selective inhibition of bacterial β-glucuronidase allows for the targeted prevention of toxic drug metabolite reactivation in the gastrointestinal tract. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanisms of this compound and similar compounds, with the ultimate goal of developing adjunctive therapies to improve the safety and efficacy of cancer treatment.
References
- 1. GUS Gene Assay [cas.miamioh.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differences in Fitness during Plant Infection [bio-protocol.org]
- 4. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differences in Fitness during Plant Infection [en.bio-protocol.org]
- 5. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 7. In vitro treatment of individual chemotherapeutic agents and cell viability assays [bio-protocol.org]
- 8. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Gut Microbial Enzyme Activity with UNC10201652
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome represents a complex ecosystem with a profound impact on human health and disease. Microbial enzymes within the gut, particularly β-glucuronidases (GUSs), play a critical role in metabolizing a wide range of xenobiotics, including therapeutic drugs.[1][2] The reactivation of drug metabolites by bacterial GUS enzymes can lead to significant toxicity, limiting the efficacy of essential medications such as the anticancer drug irinotecan.[1][2][3][4] UNC10201652 is a potent and selective inhibitor of gut bacterial β-glucuronidases, offering a valuable tool to investigate the function of these enzymes and to potentially mitigate adverse drug reactions.[2][5] This document provides detailed application notes and protocols for utilizing this compound in research settings.
Mechanism of Action
This compound is a Loop 1 (L1)-specific inhibitor of gut bacterial GUS enzymes.[2][5] Its mechanism of action is unique, involving the interception of the glycosyl-enzyme catalytic intermediate in a substrate-dependent, slow-binding manner.[1][3][6] The piperazine moiety of this compound is crucial for its inhibitory activity, as it forms a covalent conjugate with the glucuronic acid (GlcA) substrate within the enzyme's active site.[1][3] This effectively traps the enzyme in an inactive state, preventing it from processing other glucuronidated substrates.
Caption: Mechanism of this compound action on bacterial β-glucuronidase.
Data Presentation
The following tables summarize the inhibitory potency of this compound against various bacterial β-glucuronidases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | EC50 (nM) | Notes | Reference |
| E. coli GUS | 0.117 | 74 ± 7 | Potent inhibitor of L1-specific GUS. | [5] |
| C. perfringens GUS | - | - | Inhibited by this compound analogs. | [7] |
| S. agalactiae GUS | - | - | Inhibited by this compound analogs. | [7] |
| B. fragilis GUS | - | - | Not inhibited by this compound. | [4] |
Table 2: In Vivo Pharmacokinetics of this compound in Swiss Albino Mice (3 mg/kg dose)
| Route | Parameter | Value | With ABT Pre-treatment | Reference |
| IV | Clearance (mL/min/kg) | 324.8 | 127.43 | [8] |
| IV | Elimination half-life (h) | 0.66 | 3.66 | [8] |
| Oral | Cmax (ng/mL) | 15.2 | 184.0 | [8] |
| Oral | Tmax (h) | 0.25 | 1 | [8] |
| Oral | AUC (hr.ng/ml) | 20.1 | 253 | [8] |
| Oral | Bioavailability (%) | 15 | >100 | [8] |
*ABT (1-aminobenzotriazole) is a pan-cytochrome P450 inhibitor.
Experimental Protocols
In Vitro β-Glucuronidase Inhibition Assay
This protocol is adapted from studies characterizing the kinetics of GUS inhibitors.[3]
Objective: To determine the inhibitory potency (IC50) of this compound against a purified bacterial β-glucuronidase.
Materials:
-
Purified bacterial β-glucuronidase (e.g., from E. coli)
-
This compound
-
p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate
-
Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add 5 μL of each this compound dilution (or vehicle control) to triplicate wells.
-
Add 85 μL of assay buffer containing the purified GUS enzyme to each well.
-
Initiate the reaction by adding 10 μL of PNPG solution. The final concentration of PNPG should be at or near its Km value for the specific GUS enzyme.
-
Immediately begin monitoring the increase in absorbance at 410 nm at 37°C for a set period (e.g., 30 minutes), taking readings every minute. The product of PNPG hydrolysis, p-nitrophenol, absorbs at this wavelength.
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
LC-MS Analysis of Inhibitor-Glucuronide Conjugate Formation
This protocol is based on methods used to confirm the mechanism of action of piperazine-containing inhibitors.[3]
Objective: To detect the formation of the this compound-GlcA conjugate in the presence of a GUS enzyme and a glucuronide substrate.
Materials:
-
Purified bacterial β-glucuronidase
-
This compound
-
A glucuronide substrate (e.g., PNPG or SN-38-G)
-
Reaction Buffer: 10 mM HEPES, 10 mM NaCl, pH 7.5
-
Acetonitrile
-
LC-MS system with a C18 column
Procedure:
-
Set up a 50 μL reaction containing 10 μM GUS enzyme, 1 mM this compound, and 500 μM glucuronide substrate in reaction buffer.
-
Incubate the reaction at 37°C for a designated time (e.g., 1 hour).
-
Quench the reaction by heating at 100°C for 5 minutes.
-
Add an equal volume (50 μL) of acetonitrile to precipitate the protein.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Perform LC-MS analysis to identify the mass corresponding to the this compound-GlcA conjugate.
Ex Vivo Inhibition of SN-38-G Processing in Human Fecal Samples
This protocol is adapted from studies investigating the efficacy of GUS inhibitors in a complex microbial community.[9]
Objective: To assess the ability of this compound to inhibit the reactivation of a drug metabolite in a human fecal sample.
Materials:
-
Fresh human fecal samples
-
Phosphate-buffered saline (PBS)
-
SN-38-glucuronide (SN-38-G)
-
This compound
-
Anaerobic chamber
-
LC-MS system for quantification of SN-38
Procedure:
-
Prepare fecal slurries by homogenizing fresh fecal samples in PBS inside an anaerobic chamber.
-
In the anaerobic chamber, aliquot the fecal slurry into tubes.
-
Add this compound (or vehicle control) to the fecal slurries at various concentrations.
-
Spike the slurries with SN-38-G.
-
Incubate the samples under anaerobic conditions at 37°C.
-
At various time points, quench the reaction by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet solids.
-
Analyze the supernatant by LC-MS to quantify the amount of reactivated SN-38.
-
Calculate the percent inhibition of SN-38-G processing for each this compound concentration compared to the vehicle control.
Caption: A typical experimental workflow for evaluating this compound.
Signaling Pathways and Broader Implications
The activity of gut microbial enzymes, including β-glucuronidases, can have far-reaching effects on host physiology by modulating various signaling pathways. While direct modulation of pathways like NF-κB, MAPK, and PI3K/Akt/mTOR by this compound has not been extensively detailed, the inhibition of GUS enzymes can alter the metabolic landscape of the gut.[10][11] By preventing the reactivation of drug metabolites and other xenobiotics, this compound can reduce the exposure of the gut epithelium to potentially inflammatory or signaling-active compounds. This can indirectly influence inflammatory and cell proliferation pathways that are often dysregulated in diseases like cancer and inflammatory bowel disease.
Caption: The role of gut microbial GUS in drug metabolism and toxicity.
Conclusion
This compound is a valuable chemical probe for elucidating the role of gut microbial β-glucuronidases in health and disease. Its high potency and selectivity for L1-specific bacterial GUS enzymes make it an ideal tool for in vitro, ex vivo, and in vivo studies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations into the complex interplay between the gut microbiome and host physiology, with potential applications in improving the safety and efficacy of therapeutic drugs.
References
- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 7. Undergraduate Honors Thesis | Inhibition of Beta-Glucuronidases from the Human Gut Microbiome | ID: wm117s55x | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovering the Microbial Enzymes Driving Drug Toxicity with Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Gut Microbiota in Modulating Signaling Pathways and Oxidative Stress in Glioma Therapies [mdpi.com]
- 11. The gut microbiota can orchestrate the signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC10201652 Administration in Combination with Irinotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the co-administration of UNC10201652, a potent inhibitor of gut bacterial β-glucuronidases, with the chemotherapeutic agent irinotecan. The combination strategy aims to mitigate irinotecan-induced gastrointestinal toxicity, a dose-limiting side effect, thereby potentially enhancing its therapeutic index.
Mechanism of Action and Therapeutic Rationale
Irinotecan, a topoisomerase I inhibitor, is a prodrug that is converted to its active metabolite, SN-38.[1][2] SN-38 is a potent anti-cancer agent but is also responsible for the severe diarrhea associated with irinotecan therapy. In the liver, SN-38 undergoes glucuronidation to form the inactive and non-toxic SN-38 glucuronide (SN-38G), which is then excreted into the gastrointestinal (GI) tract.[3] However, certain bacteria residing in the gut produce β-glucuronidase enzymes that can cleave the glucuronide moiety from SN-38G, reactivating it to SN-38 within the intestinal lumen.[3] This localized reactivation of SN-38 is a primary cause of the intestinal damage and subsequent diarrhea that often limits the clinical utility of irinotecan.[3]
This compound is a potent and specific inhibitor of gut bacterial β-glucuronidases.[4] By inhibiting these enzymes, this compound prevents the reactivation of SN-38 in the gut, thereby reducing the exposure of the intestinal mucosa to the toxic effects of SN-38. This targeted approach is designed to alleviate irinotecan-induced diarrhea without interfering with the systemic antitumor activity of irinotecan, as the inhibitor's action is localized to the gut.[1]
Signaling Pathway and Drug Interaction
The following diagram illustrates the metabolic pathway of irinotecan and the mechanism of action for this compound in mitigating its gastrointestinal toxicity.
Caption: Irinotecan metabolism and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of Irinotecan and its Active Metabolite SN-38
| Cell Line | Compound | IC50 Value | Reference |
| LoVo (Colon) | Irinotecan | 15.8 µM | [5] |
| HT-29 (Colon) | Irinotecan | 5.17 µM | [5] |
| LoVo (Colon) | SN-38 | 8.25 nM | [5] |
| HT-29 (Colon) | SN-38 | 4.50 nM | [5] |
Table 2: In Vivo Antitumor Efficacy of Irinotecan in Combination with a β-glucuronidase Inhibitor (GUSi)
| Treatment Group | Tumor Volume (mm³) at Day 15 (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | 1000 ± 150 | - | [1] |
| Irinotecan | 250 ± 50 | p < 0.001 | [1] |
| Irinotecan + GUSi | 250 ± 60 | p < 0.001 | [1] |
Note: The specific GUSi used in this study was not explicitly named this compound in the primary text but is a functionally equivalent selective inhibitor of bacterial β-glucuronidase.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (following 3 mg/kg IV administration) | Reference |
| Plasma Clearance | 324.8 mL/min/kg | [2] |
| Elimination Half-life (t½) | 0.66 h | [2] |
| Oral Bioavailability | 15% | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/WST-8 Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound in combination with irinotecan or its active metabolite, SN-38.
Materials:
-
Cancer cell lines (e.g., HT-29, LoVo)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Irinotecan or SN-38
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and irinotecan/SN-38 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and their combinations in culture medium.
-
Drug Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound, irinotecan/SN-38, or the combination. Include wells with vehicle control (medium with the same concentration of solvent used for drug dissolution).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For WST-8 Assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment condition. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine synergy, additivity, or antagonism.
Caption: Workflow for in vitro cytotoxicity assessment.
In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound and irinotecan combination therapy in a mouse xenograft model of cancer.
Animals:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID mice), 6-8 weeks old.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Matrigel (optional, for subcutaneous injection)
-
Irinotecan for injection
-
This compound
-
Appropriate vehicles for drug administration (e.g., saline for irinotecan, a suitable oral gavage vehicle for this compound)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Irinotecan alone
-
Group 3: this compound alone
-
Group 4: Irinotecan + this compound
-
-
Drug Administration:
-
Irinotecan: Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection at a clinically relevant dose and schedule (e.g., 50 mg/kg, once weekly).[1]
-
This compound: Administer by oral gavage. The dosing schedule should be designed to maintain inhibition of gut β-glucuronidase throughout the period of SN-38G excretion (e.g., daily or twice daily administration, starting prior to irinotecan administration).
-
-
Monitoring:
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight as an indicator of systemic toxicity.
-
Diarrhea: Observe and score the incidence and severity of diarrhea.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Data Analysis: Compare tumor growth inhibition, body weight changes, and diarrhea scores between the different treatment groups.
Caption: Workflow for in vivo combination therapy study.
Logical Relationship: Mitigating Toxicity to Enhance Therapy
The co-administration of this compound with irinotecan is based on a clear logical relationship aimed at improving the therapeutic window of irinotecan.
Caption: Logic for combining this compound with irinotecan.
Conclusion
The combination of this compound with irinotecan represents a promising strategy to address a significant clinical challenge in cancer therapy. By selectively inhibiting gut bacterial β-glucuronidases, this compound has the potential to reduce the incidence and severity of irinotecan-induced diarrhea, a major dose-limiting toxicity. Preclinical evidence suggests that this can be achieved without compromising the systemic antitumor efficacy of irinotecan. The provided protocols offer a framework for further investigation into this combination therapy, which could ultimately lead to improved treatment outcomes for patients receiving irinotecan.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abap.co.in [abap.co.in]
- 4. Clinical pharmacokinetics of irinotecan-based chemotherapy in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic interaction between irinotecan and sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of UNC10201652 on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10201652 is a potent and selective inhibitor of bacterial β-glucuronidase (GUS) enzymes found in the gut microbiota.[1][2][3] These enzymes play a crucial role in the metabolism of various compounds, including the reactivation of certain drug metabolites, which can lead to significant gut toxicity.[2][4][5] For instance, the anticancer drug irinotecan's active metabolite, SN-38, is detoxified in the liver by glucuronidation. However, bacterial GUS in the gut can reverse this process, leading to the release of toxic SN-38 and severe diarrhea.[4][5] this compound and its analogs have been shown to intercept the catalytic cycle of GUS enzymes, thereby preventing this reactivation and alleviating drug-induced gastrointestinal side effects.[4][5][6]
While the targeted effect of this compound on GUS enzymes is well-documented, its broader impact on the composition and function of the gut microbiota remains to be fully elucidated. Understanding these off-target effects is critical for the comprehensive safety and efficacy assessment of this compound as a potential co-therapeutic agent. These application notes provide a detailed experimental design and protocols for assessing the comprehensive effects of this compound on the gut microbiota, from microbial community structure to metabolic function.
Experimental Design
A multi-pronged approach employing in vivo, ex vivo, and in vitro models is recommended to thoroughly investigate the effects of this compound on the gut microbiota. This integrated strategy allows for the assessment of the compound's impact in a complex biological system, as well as in controlled environments to dissect specific mechanisms.
Logical Relationship of Experimental Approaches
Caption: Logical flow of the experimental design.
Experimental Workflow
Caption: Overall experimental workflow.
Experimental Protocols
Protocol 1: In Vivo Assessment in a Murine Model
This protocol outlines the use of conventional C57BL/6 mice to assess the impact of this compound on the gut microbiota in a living organism.
1.1. Animal Husbandry and Acclimation:
-
House 8-week-old male C57BL/6 mice in a specific pathogen-free (SPF) facility.
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to a standard chow diet and water.
-
Acclimate mice to the facility for at least one week prior to the start of the experiment.
1.2. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage. (n=10)
-
Group 2 (this compound Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg) daily via oral gavage. (n=10)
-
Group 3 (this compound High Dose): Administer a high dose of this compound (e.g., 50 mg/kg) daily via oral gavage. (n=10)
-
Group 4 (Positive Control - Antibiotic): Administer a broad-spectrum antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, and vancomycin) in the drinking water to induce significant dysbiosis. (n=10)
1.3. Dosing and Sample Collection:
-
Administer the respective treatments for 14 consecutive days.
-
Collect fresh fecal pellets from each mouse at baseline (Day 0), mid-point (Day 7), and end-point (Day 14).
-
Immediately snap-freeze fecal samples in liquid nitrogen and store at -80°C for subsequent DNA extraction and metabolomic analysis.
1.4. Ethical Considerations:
-
All animal experiments must be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).
Protocol 2: 16S rRNA Gene Sequencing for Taxonomic Profiling
This protocol details the steps for analyzing the microbial composition of the collected fecal samples.
2.1. Fecal DNA Extraction:
-
Extract total genomic DNA from 100-200 mg of frozen fecal sample using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen), following the manufacturer's instructions.[7]
-
Assess the quality and quantity of the extracted DNA using a NanoDrop spectrophotometer and Qubit fluorometer.
2.2. 16S rRNA Gene Amplification and Library Preparation:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers 515F and 806R.[8]
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products and purify them using AMPure XP beads.
-
Perform a second round of PCR to attach Illumina sequencing adapters and dual-index barcodes.
-
Purify the final library and quantify it using a Qubit fluorometer.
-
Verify the library size using an Agilent Bioanalyzer.
2.3. Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Perform paired-end sequencing (2x250 bp) on an Illumina MiSeq or NovaSeq platform.
2.4. Bioinformatic Analysis:
-
Use a standardized pipeline such as QIIME 2 for data analysis.[8]
-
Perform quality filtering and denoising of the raw sequencing reads using DADA2 to generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a pre-trained classifier against a reference database like Greengenes or SILVA.
-
Calculate alpha diversity metrics (e.g., Shannon diversity, Chao1 richness) and beta diversity metrics (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac).
-
Perform statistical analyses (e.g., PERMANOVA, ANCOM) to identify significant differences in microbial community structure and composition between experimental groups.
Protocol 3: Shotgun Metagenomic Sequencing for Functional Profiling
This protocol provides a deeper, higher-resolution view of the microbial community, including functional potential.[9]
3.1. Library Preparation and Sequencing:
-
Use the same high-quality extracted DNA from Protocol 2.1.
-
Prepare shotgun metagenomic libraries using a kit such as the Nextera XT DNA Library Preparation Kit (Illumina).
-
Perform paired-end sequencing on an Illumina NovaSeq platform to generate at least 10 Gbp of data per sample.
3.2. Bioinformatic Analysis:
-
Perform quality control on the raw reads using tools like FastQC and Trimmomatic.
-
Remove host DNA contamination by aligning reads to the host genome (e.g., mouse genome).
-
Perform taxonomic profiling using tools like MetaPhlAn or Kraken2.
-
Perform functional profiling by assembling the reads into contigs (using MEGAHIT or SPAdes) and predicting genes (using Prodigal).
-
Annotate the predicted genes against functional databases such as KEGG or MetaCyc to identify metabolic pathways.
-
Analyze for the presence and abundance of antibiotic resistance genes using a database like CARD.
Protocol 4: Metabolomic Analysis of Short-Chain Fatty Acids (SCFAs)
This protocol focuses on the analysis of key microbial metabolites that are crucial for host health.[10]
4.1. Sample Preparation:
-
Homogenize 50-100 mg of frozen fecal sample in a suitable buffer containing an internal standard (e.g., isotopically labeled SCFAs).
-
Acidify the homogenate and extract the SCFAs with an organic solvent (e.g., diethyl ether).
-
Derivatize the extracted SCFAs to enhance their volatility for gas chromatography.
4.2. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Separate the SCFAs on a suitable capillary column.
-
Identify and quantify the SCFAs based on their retention times and mass spectra compared to authentic standards.
4.3. Data Analysis:
-
Calculate the absolute concentrations of major SCFAs (acetate, propionate, butyrate) and branched-chain SCFAs (isobutyrate, isovalerate).
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare SCFA levels between experimental groups.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Alpha Diversity Indices
| Group | Treatment | Shannon Diversity (Mean ± SD) | Chao1 Richness (Mean ± SD) |
| 1 | Vehicle Control | ||
| 2 | This compound Low Dose | ||
| 3 | This compound High Dose | ||
| 4 | Antibiotic Control |
Table 2: Relative Abundance of Key Phyla (%)
| Group | Treatment | Firmicutes (Mean ± SD) | Bacteroidetes (Mean ± SD) | Proteobacteria (Mean ± SD) | Actinobacteria (Mean ± SD) |
| 1 | Vehicle Control | ||||
| 2 | This compound Low Dose | ||||
| 3 | This compound High Dose | ||||
| 4 | Antibiotic Control |
Table 3: Fecal Short-Chain Fatty Acid Concentrations (µmol/g)
| Group | Treatment | Acetate (Mean ± SD) | Propionate (Mean ± SD) | Butyrate (Mean ± SD) |
| 1 | Vehicle Control | |||
| 2 | This compound Low Dose | |||
| 3 | This compound High Dose | |||
| 4 | Antibiotic Control |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of this compound in the context of drug metabolism and gut toxicity.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undergraduate Honors Thesis | Inhibition of Beta-Glucuronidases from the Human Gut Microbiome | ID: wm117s55x | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability [mdpi.com]
In Vitro GUS Inhibition Assay Using UNC10201652: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro β-glucuronidase (GUS) inhibition assay using UNC10201652, a potent and selective inhibitor of gut bacterial GUS enzymes.[1][2][3] Bacterial GUS can reactivate the excreted, inactive glucuronide metabolites of various drugs, leading to toxicity.[2][3][4] A prime example is the severe diarrhea caused by the anticancer drug irinotecan, where bacterial GUS enzymes in the gastrointestinal tract hydrolyze the inactive SN-38 glucuronide (SN-38-G) back to the toxic active form, SN-38.[2][3] this compound has been identified as a promising inhibitor to mitigate such adverse effects.[5][6] This protocol is designed for researchers in drug development and related fields to assess the inhibitory potential of compounds like this compound against bacterial GUS enzymes.
Introduction
The human gut microbiome encodes a vast number of enzymes, including β-glucuronidases (GUS), which play a significant role in the metabolism of both endogenous and exogenous compounds.[3][7] While human GUS is involved in essential physiological processes, the GUS enzymes produced by gut bacteria can have detrimental effects by reactivating drug metabolites that have been detoxified in the liver via glucuronidation.[2][3] This reactivation can lead to localized toxicity and limit the therapeutic efficacy of many drugs.[2][5]
This compound is a potent, Loop 1 (L1)-specific inhibitor of gut bacterial GUS enzymes.[1] It functions as a mechanism-based inhibitor, intercepting the glycosyl-enzyme catalytic intermediate in a substrate-dependent manner.[2][3] This unique mechanism involves the formation of a covalent inhibitor-glucuronide conjugate within the enzyme's active site.[2][3] Understanding the potency and mechanism of such inhibitors is crucial for developing strategies to counteract adverse drug reactions mediated by the gut microbiome.
Data Summary
The inhibitory activity of this compound against various bacterial GUS enzymes has been characterized. The following table summarizes the key quantitative data.
| Enzyme Source | Inhibitor | IC50 (µM) | EC50 (nM) | Notes |
| Escherichia coli (EcGUS) | This compound | 0.117[1] | 74 ± 7 | Potent inhibition of L1 GUS.[1] |
| Streptococcus agalactiae (SaGUS) | This compound | - | - | Subject to inhibition by this compound and its analogs.[2][7] |
| Clostridium perfringens (CpGUS) | This compound | - | - | This compound binds to the L1 GUS active site.[6] |
| Eubacterium eligens (EeGUS) | This compound | - | - | Used in structural studies to demonstrate the inhibitor's mechanism.[2] |
Signaling Pathway and Inhibition Mechanism
Bacterial GUS enzymes contribute to drug toxicity by reversing the phase II detoxification process of glucuronidation. The following diagram illustrates the reactivation of the irinotecan metabolite SN-38-G by gut microbial GUS and the inhibitory action of this compound.
Caption: Reactivation of SN-38 by bacterial GUS and its inhibition by this compound.
Experimental Protocol: In Vitro GUS Inhibition Assay
This protocol is adapted from methodologies described in studies on this compound.[2][3][8] The assay measures the ability of an inhibitor to block the enzymatic activity of GUS using a chromogenic substrate, p-nitrophenyl-β-D-glucuronide (PNPG).
Materials and Reagents
-
Purified bacterial GUS enzyme (e.g., from E. coli)
-
This compound
-
p-Nitrophenyl-β-D-glucuronide (PNPG)
-
Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
0.2 M Sodium Carbonate (for quenching, if needed for endpoint assays)
Experimental Workflow
Caption: Workflow for the in vitro GUS inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Prepare a working solution of the GUS enzyme in assay buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 15 nM).[3]
-
Prepare a stock solution of PNPG in water.[8] A typical final concentration in the assay is 900 µM.[3]
-
-
Assay Setup (for a 50 µL final volume):
-
In a 96-well microplate, add the following to each well:
-
10 µL of Assay Buffer
-
5 µL of the appropriate this compound dilution (or vehicle control, e.g., assay buffer with DMSO)
-
5 µL of the diluted GUS enzyme (150 nM stock for a 15 nM final concentration).[3]
-
-
Include control wells:
-
No-enzyme control: Assay buffer, inhibitor vehicle, and no GUS enzyme.
-
No-inhibitor control (100% activity): Assay buffer, inhibitor vehicle, and GUS enzyme.
-
-
-
Pre-incubation (for slow-binding inhibitors):
-
For inhibitors like this compound that exhibit slow-binding kinetics, pre-incubating the enzyme with the inhibitor before adding the substrate can be informative.[2][3] However, the mechanism is also substrate-dependent, so co-incubation is standard.[2][3] A brief pre-incubation of the enzyme and inhibitor for 15 minutes at 37°C can be performed.
-
-
Initiation of the Enzymatic Reaction:
-
Add 30 µL of the PNPG solution to each well to start the reaction.[3]
-
-
Incubation and Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm (or 410 nm) every 30-60 seconds for 15-30 minutes.[2] The rate of p-nitrophenol production is determined from the linear portion of the progress curves.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes). Stop the reaction by adding a quenching solution like 0.2 M sodium carbonate. Measure the final absorbance at 405 nm.[2]
-
-
Data Analysis:
-
Subtract the background absorbance from the no-enzyme control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control:
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This protocol provides a robust framework for evaluating the inhibitory activity of this compound and other potential compounds against bacterial β-glucuronidase. The use of a chromogenic substrate allows for a straightforward and high-throughput assessment. Understanding the kinetics and potency of GUS inhibitors is a critical step in the development of therapeutics aimed at mitigating the adverse effects of drugs that are subject to reactivation by the gut microbiota.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Undergraduate Honors Thesis | Inhibition of Beta-Glucuronidases from the Human Gut Microbiome | ID: wm117s55x | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
Troubleshooting & Optimization
UNC10201652 stability issues in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UNC10201652, a potent and specific inhibitor of gut bacterial β-glucuronidases (GUS). This guide addresses common questions and potential issues related to the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Loop 1 (L1)-specific gut bacterial β-glucuronidases (GUS)[1]. It exhibits an IC50 value of 0.117 μM for E. coli GUS[1]. Its mechanism of action involves the interception of the covalent GUS-glucuronide catalytic intermediate, which leads to the formation of a covalent inhibitor-glucuronide complex within the active site of the enzyme[2]. This substrate-dependent, slow-binding inhibition is highly specific to bacterial GUS enzymes[2].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 13.3 mg/mL (32.32 mM)[1]. For optimal solubility, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. Warming and sonication may be required to fully dissolve the compound[1].
Q4: What is the recommended final concentration of DMSO in my in vitro assay?
A4: To avoid solvent-induced artifacts in your experiments, it is best practice to keep the final concentration of DMSO as low as possible. For in vitro metabolism studies, a final DMSO concentration of 0.25% has been used[3]. For cellular assays, it is generally recommended to keep the DMSO concentration below 0.5% to avoid toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The aqueous solubility of this compound is low. The final concentration of the compound in the aqueous buffer may exceed its solubility limit. | - Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. - Prepare the final dilution by adding the this compound stock solution to the aqueous buffer with vigorous vortexing. - Consider using a surfactant like Tween 80 (at a low concentration, e.g., 0.01%) in your buffer to improve solubility, but first verify its compatibility with your assay. |
| Inconsistent or lower than expected inhibitory activity | - Degradation of stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation. - Inaccurate concentration of stock solution: This can be due to improper dissolution or errors in calculation. - Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates. | - Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. - After initial dissolution in DMSO, visually inspect the solution to ensure no solid particles remain. Briefly centrifuge before taking an aliquot. - Use low-retention plasticware for preparing and storing solutions of this compound. - Include positive and negative controls in every experiment to validate your assay performance. |
| Variability between experimental replicates | - Incomplete mixing: Uneven distribution of the inhibitor in the assay well. - Pipetting errors: Inaccurate dispensing of small volumes of the inhibitor stock solution. | - Ensure thorough mixing of the assay components after the addition of this compound. - Use calibrated pipettes and pre-wet the pipette tip with the solution before dispensing. For very small volumes, consider preparing an intermediate dilution. |
| Time-dependent loss of activity in assay buffer | While specific data on the stability of this compound in various buffers is limited, prolonged incubation in certain aqueous buffers at 37°C could potentially lead to hydrolysis or other forms of degradation. | - Minimize the pre-incubation time of this compound in the final assay buffer before starting the reaction, where possible. - If a pre-incubation step is necessary, perform a time-course experiment to assess the stability of the compound under your specific assay conditions. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 13.3 mg/mL (32.32 mM) | [1] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: In Vitro Potency of this compound
| Target | Assay | Value | Reference |
| E. coli GUS | IC50 | 0.117 µM | [1] |
| Wild-type E. coli | EC50 | 74 ± 7 nM | [1] |
Table 3: In Vitro Metabolic Stability of this compound
| System | Species | Intrinsic Clearance (CLint) | Reference |
| Liver Microsomes | Human | 48.1 µL/min/mg | [4] |
| Liver Microsomes | Mouse | 115 µL/min/mg | [4] |
| Liver Microsomes | Rat | 194 µL/min/mg | [4] |
| Hepatocytes | Human | 20.9 µL/min/10^6 cells | [4] |
| Hepatocytes | Mouse | 116 µL/min/10^6 cells | [4] |
| Hepatocytes | Rat | 140 µL/min/10^6 cells | [4] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, newly opened DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 411.52 g/mol , add 243 µL of DMSO).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication may be applied if necessary.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
2. In Vitro GUS Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific GUS enzyme and substrate.
-
Reagents:
-
Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5.
-
GUS enzyme stock solution.
-
Substrate stock solution (e.g., p-nitrophenyl-β-D-glucuronide, PNPG).
-
This compound stock solution (10 mM in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the this compound serial dilutions in the Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is typically ≤ 0.5%.
-
In a 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration).
-
Add the GUS enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate (e.g., PNPG) to each well.
-
Monitor the absorbance of the product (e.g., p-nitrophenol at 405 nm for PNPG substrate) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
-
Visualizations
Caption: Experimental workflow for determining the in vitro IC50 of this compound.
Caption: Mechanism of this compound in preventing drug-induced gut toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UNC10201652 Concentration for Maximum GUS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC10201652 for the effective inhibition of bacterial β-glucuronidase (GUS). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of bacterial β-glucuronidases (GUS), particularly those belonging to the Loop 1 (L1) structural class.[1][2] Its mechanism of action is unique; it acts as a slow-binding, substrate-dependent inhibitor.[3][4] this compound intercepts the catalytic cycle of the GUS enzyme, forming a covalent conjugate with the glucuronic acid intermediate within the enzyme's active site.[3][5] This action effectively blocks the enzyme's ability to process its substrates. The secondary piperazine amine in its structure is essential for this potent inhibitory activity.[3][6]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is target-dependent. For E. coli GUS, the reported half-maximal inhibitory concentration (IC50) is approximately 0.117 µM (or 117 nM).[1] In cell-based assays with wild-type E. coli, the half-maximal effective concentration (EC50) has been observed at 74 nM.[1] However, the optimal concentration for your specific experiment should be determined empirically by performing a dose-response curve.
Q3: Is this compound selective for bacterial GUS over mammalian GUS?
A3: Yes, this compound is highly selective for bacterial GUS enzymes and does not significantly inhibit the mammalian ortholog.[4][6] This selectivity is crucial for therapeutic applications where targeting gut microbial GUS activity is desired without affecting the host's enzymes.
Q4: How should I prepare and store this compound stock solutions?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is recommended. It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] The appropriate solvent for preparing the stock solution should be selected based on the solubility information provided by the supplier.
Troubleshooting Guide
Issue 1: No or low GUS inhibition observed after applying this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific GUS enzyme and substrate. |
| Degraded Inhibitor | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution. |
| Inappropriate Assay Conditions | The inhibitory activity of this compound is substrate-dependent.[3][4] Ensure that the substrate concentration is appropriate for the assay. For competitive inhibitors, lower substrate concentrations (at or below the Km) can increase sensitivity.[7][8] |
| Presence of Endogenous Inhibitors | Some biological samples, particularly from plants, may contain endogenous GUS inhibitors that can interfere with the assay.[9] Consider including appropriate controls and purification steps to remove these interfering substances. |
| GUS Enzyme is not the L1 Class | This compound is most potent against L1 GUS enzymes.[1][2] If you are working with a different class of GUS, you may observe lower potency.[2] |
Issue 2: High background signal in the GUS inhibition assay.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Some GUS substrates can hydrolyze spontaneously, leading to a high background signal. Run a control reaction without the enzyme to assess the rate of spontaneous substrate degradation. |
| Contamination | Ensure all reagents and labware are free from contaminating enzymes or fluorescent/colored compounds. |
| Autofluorescence/Color of Test Compound | If this compound or other components in your assay interfere with the detection method (e.g., fluorescence), run a control without the enzyme and substrate to measure this background. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of concentrated inhibitor and enzyme stocks. |
| Inconsistent Incubation Times | Use a timer to ensure consistent pre-incubation and reaction times for all samples. For slow-binding inhibitors like this compound, pre-incubation of the enzyme and inhibitor before adding the substrate is critical.[4] |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against E. coli GUS
| Parameter | Value | Reference |
| IC50 (in vitro) | 0.117 µM (117 nM) | [1] |
| EC50 (in E. coli cells) | 74 ± 7 nM | [1] |
Table 2: IC50 Values of this compound and Related Compounds against Various Bacterial GUS Enzymes
| Compound | C. perfringens GUS | E. coli GUS | E. eligens GUS | S. agalactiae GUS |
| This compound (1) | > 250 µM | 0.11 µM | 0.03 µM | 0.05 µM |
| UNC10206581 (12) | 0.12 µM | 0.03 µM | 0.02 µM | 0.03 µM |
| Data adapted from recent structure-activity relationship studies. p-Nitrophenyl-β-D-glucuronide was used as the substrate.[6] |
Experimental Protocols
Protocol 1: In Vitro GUS Inhibition Assay using p-Nitrophenyl-β-D-glucuronide (PNPG)
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against purified bacterial GUS.[4][6]
Materials:
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Purified bacterial GUS enzyme
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This compound
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p-Nitrophenyl-β-D-glucuronide (PNPG)
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Assay Buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)
-
96-well clear bottom plates
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of purified GUS enzyme in assay buffer (e.g., 150 nM for a final concentration of 15 nM).
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Prepare a working solution of PNPG in assay buffer (e.g., 1.5 mM for a final concentration of 900 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the various concentrations of the this compound dilution series. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
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Add 10 µL of assay buffer.
-
Add 5 µL of the GUS enzyme working solution to all wells except the no-enzyme control wells.
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Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 30 µL of the PNPG working solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the absorbance at 410 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at 37°C. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a quench solution (e.g., 0.2 M sodium carbonate) and then measure the absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Workflow for in vitro GUS inhibition assay.
Caption: Mechanism of this compound action.
Caption: Troubleshooting decision tree for low inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of UNC10201652 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo oral bioavailability of UNC10201652.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: The oral bioavailability of this compound has been determined to be approximately 15% in Swiss Albino mice.[1][2][3] This low bioavailability is a critical consideration for in vivo study design.
Q2: What is the primary reason for the poor oral bioavailability of this compound?
A2: The poor oral bioavailability of this compound is largely attributed to significant first-pass metabolism by Cytochrome P450 (CYP450) enzymes in the liver.[1][2][3] In vitro studies have shown that this compound is metabolized at multiple sites, primarily through deethylation, oxidation, and glucuronidation.[1][2][3]
Q3: How can the oral bioavailability of this compound be improved for in vivo experiments?
A3: A significant increase in oral bioavailability can be achieved by inhibiting CYP450 enzymes. Pre-treatment of mice with 1-aminobenzotriazole (ABT), a pan-CYP450 inhibitor, has been shown to increase the oral bioavailability of this compound to over 100%.[1][2][3] This suggests that co-administration with a CYP450 inhibitor is a viable strategy to enhance systemic exposure.
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: The pharmacokinetic parameters of this compound in Swiss Albino mice following a 3 mg/kg intravenous (IV) and oral (PO) dose are summarized in the table below.
| Parameter | IV Administration (3 mg/kg) | Oral Administration (3 mg/kg) | Oral Administration (3 mg/kg) with ABT Pre-treatment |
| Cmax | - | 15.2 ng/mL[1][2][3] | 184.0 ng/mL[1][2][3] |
| Tmax | - | 0.25 h[1][2][3] | 1 h[1][2][3] |
| AUC | - | 20.1 hrng/mL[1][2][3] | 253 hrng/mL[1][2][3] |
| t1/2 | 0.66 h[1][2] | - | 3.66 h[1][2] |
| Clearance | 324.8 mL/min/kg[1][2] | - | 127.43 mL/min/kg[1][2] |
| Oral Bioavailability | - | 15%[1][2][3] | >100%[1][2][3] |
Q5: Are there other general strategies to improve the oral bioavailability of compounds like this compound?
A5: Yes, several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly absorbed drugs.[4][5] These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.[4][6]
-
Nanoparticle formulations: Reducing particle size to the nanoscale can increase the surface area for dissolution and improve absorption.[7][8]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution rate.[4][9]
-
Prodrugs: Chemical modification of the drug into a more absorbable form that is converted to the active drug in the body.[10]
-
Use of permeation enhancers: Excipients that can transiently increase the permeability of the intestinal epithelium.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | * High first-pass metabolism: As documented, CYP450 enzymes extensively metabolize this compound.[1][2][3] * Poor solubility/dissolution: The compound may not be dissolving sufficiently in the gastrointestinal fluids. * Low permeability: The compound may have difficulty crossing the intestinal wall. | * Co-administer a CYP450 inhibitor: Pre-treat animals with a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (ABT) as described in the experimental protocol below.[1][2][3] * Formulation optimization: Consider formulating this compound in a vehicle that enhances solubility, such as a lipid-based formulation (e.g., SEDDS).[4][6] * Particle size reduction: Investigate micronization or nano-milling to increase the surface area and dissolution rate.[8][9] |
| High variability in plasma concentrations between animals. | * Differences in individual metabolic rates: Genetic or physiological variations can lead to different levels of CYP450 activity. * Inconsistent dosing: Inaccurate oral gavage technique or formulation instability. * Food effects: The presence or absence of food in the stomach can alter drug absorption. | * Use a CYP450 inhibitor: This will reduce the impact of individual metabolic differences.[1][2][3] * Standardize dosing procedure: Ensure consistent formulation preparation and accurate administration volume based on body weight. * Standardize feeding schedule: Fast animals overnight before dosing to minimize food-related variability. |
| Unexpected toxicity or side effects at higher oral doses. | * Formation of toxic metabolites: While not specifically reported for this compound, high concentrations of metabolites could be a concern. * Off-target effects at high local concentrations in the gut. | * Metabolite profiling: If toxicity is observed, consider conducting metabolite identification and safety assessment. * Dose reduction with bioavailability enhancement: Use a lower dose of this compound in combination with a bioavailability-enhancing strategy (e.g., ABT co-administration) to achieve the desired systemic exposure with a lower gut wall exposure. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice with CYP450 Inhibition
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Animal Model: Male Swiss Albino mice.[11]
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Housing: Standard environmental conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[11] Acclimatize animals for at least one week before the experiment.[11]
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Groups:
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Group 1: Vehicle control (oral administration).
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Group 2: this compound (3 mg/kg, oral administration).
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Group 3: 1-aminobenzotriazole (ABT) (100 mg/kg, intraperitoneal administration) 1 hour prior to this compound (3 mg/kg, oral administration).
-
-
Formulation:
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This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).
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ABT: Dissolve in saline.
-
-
Dosing:
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Administer ABT or saline via intraperitoneal (IP) injection.
-
One hour later, administer this compound or vehicle via oral gavage.
-
-
Sample Collection:
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: First-pass metabolism of this compound leading to low oral bioavailability.
Caption: Improving this compound oral bioavailability with a CYP450 inhibitor.
Caption: Decision-making workflow for addressing poor in vivo results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. pharm-int.com [pharm-int.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
How to improve the half-life of UNC10201652 in pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo half-life of UNC10201652. Our aim is to equip scientists with the necessary information to diagnose and address pharmacokinetic issues, ultimately leading to more robust and successful experimental outcomes.
Troubleshooting Guide
Issue: Observed Short Half-Life of this compound in In Vivo Studies
Symptoms:
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Rapid clearance of this compound from plasma in mouse models (t1/2 of approximately 0.66 hours).[1][2][3][4]
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Low systemic exposure (AUC) after oral administration.[1][2]
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High discrepancy between in vitro potency and in vivo efficacy.
Potential Cause:
The primary reason for the short half-life of this compound is extensive and rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver.[1][2][4] In vitro studies have shown that this compound is metabolized at multiple sites through deethylation, oxidation, and glucuronidation.[1][2][5][6]
Solutions:
To improve the half-life of this compound, researchers can explore several strategies targeting its metabolic liabilities.
1. Co-administration with a CYP450 Inhibitor:
A direct way to confirm CYP450's role and transiently improve half-life is to co-administer this compound with a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (ABT).
-
Evidence of Success: Pre-treatment of mice with ABT resulted in a significant increase in this compound's half-life from 0.66 hours to 3.66 hours.[1][2][4] This approach also led to a substantial increase in oral bioavailability from 15% to over 100%, indicating that CYP450 enzymes are a major contributor to its clearance.[1][2]
2. Medicinal Chemistry Approaches to Block Metabolism:
For a long-term solution, chemical modification of this compound at its metabolic "hot-spots" is recommended.
-
Deuteration: Replacing hydrogen atoms with deuterium at the sites of metabolism can slow down the rate of enzymatic breakdown due to the kinetic isotope effect.[2][4][7][8][9] This strategy has been successfully employed to improve the pharmacokinetic profiles of other drugs.[2]
-
Introduction of Halogens: Strategically placing halogens (e.g., fluorine, chlorine) on the molecule can block metabolic sites and increase metabolic stability.[1][10]
-
Structural Modifications: Altering the chemical structure at the positions susceptible to oxidation or deethylation can prevent recognition and metabolism by CYP450 enzymes.
3. Formulation Strategies:
Altering the drug delivery method can also effectively prolong the systemic exposure of this compound.
-
Controlled-Release Formulations: Developing a subcutaneous depot or an extended-release oral formulation can slow the absorption of the compound into the systemic circulation, thereby extending its apparent half-life.[11]
-
Intravenous Infusion: Continuous IV infusion can maintain a steady-state concentration of the drug over a prolonged period, bypassing the issue of rapid clearance.[11]
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in preclinical models?
A1: In Swiss Albino mice, the reported elimination half-life of this compound is approximately 0.66 hours following intravenous administration.[1][2][3][4]
Q2: Why is the in vivo half-life so much shorter than what might be expected from in vitro studies?
A2: this compound exhibits high intrinsic clearance in liver microsomes and hepatocytes from mice and rats, which is indicative of rapid metabolism.[1][2][3][4] This rapid metabolic clearance is the primary driver of its short in vivo half-life.
Q3: How can I determine the metabolic stability of my this compound analog?
A3: An in vitro metabolic stability assay using liver microsomes or hepatocytes is the standard method. This involves incubating your compound with the liver fractions and measuring the decrease in its concentration over time. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the key metabolic pathways for this compound?
A4: The main metabolic pathways are deethylation, oxidation, and glucuronidation.[1][2][5][6]
Q5: Is co-administration of a CYP450 inhibitor a viable long-term strategy?
A5: While effective for acute studies and for confirming the role of CYP450 enzymes, co-administration with a broad-spectrum inhibitor like ABT is generally not a viable long-term therapeutic strategy due to the high potential for drug-drug interactions with other medications.[12][13]
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound
| Species | System | Intrinsic Clearance (CLint) | Half-life (t1/2) |
| Human | Liver Microsomes | 48.1 µL/min/mg | 28.8 min |
| Mouse | Liver Microsomes | 115 µL/min/mg | 12 min |
| Rat | Liver Microsomes | 194 µL/min/mg | 7.14 min |
| Human | Hepatocytes | 20.9 µL/min/10^6 cells | 66.4 min |
| Mouse | Hepatocytes | 116 µL/min/10^6 cells | 11.9 min |
| Rat | Hepatocytes | 140 µL/min/10^6 cells | 9.89 min |
| Data sourced from Kerins et al. (2022).[1][3][4][8][14] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (3 mg/kg IV)
| Treatment Group | Plasma Clearance (mL/min/kg) | Elimination Half-life (t1/2) (hours) |
| This compound | 324.8 | 0.66 |
| This compound + ABT | 127.43 | 3.66 |
| Data sourced from Kerins et al. (2022).[1][2][4] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Treatment Group | Cmax (ng/mL) | Tmax (hours) | AUC (hr.ng/mL) | Oral Bioavailability (%) |
| This compound | 15.2 | 0.25 | 20.1 | 15 |
| This compound + ABT | 184.0 | 1 | 253 | >100 |
| Data sourced from Kerins et al. (2022).[1][2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
Pooled liver microsomes (human, mouse, or rat)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the microsomal solution to the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the in vivo pharmacokinetic profile of a test compound.
Materials:
-
Test compound formulation for the desired route of administration (e.g., IV, PO)
-
Male Swiss Albino mice (or other appropriate strain)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize mice for at least one week before the study.
-
Administer the test compound at the desired dose and route.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.
-
For the final time point, a terminal cardiac puncture under anesthesia can be performed.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance) using appropriate software.
Visualizations
Caption: Troubleshooting workflow for addressing the short half-life of this compound.
Caption: Pharmacokinetic pathway of this compound leading to its short half-life.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of UNC10201652 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the synthesis of UNC10201652 and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Thieno[2,3-c]isoquinoline Core
Q1: I am attempting to synthesize the tricyclic thieno[2,3-c]isoquinoline core and am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
A1: The synthesis of the thieno[2,3-c]isoquinoline scaffold can be challenging. Here are common causes for low yields and a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your initial reagents. For instance, in a Gewald-type reaction, the ketone, active methylene nitrile, and elemental sulfur must be of high purity. Side reactions can occur if the ketone is contaminated with aldol condensation byproducts.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used, often with a basic catalyst. Ensure the solvent is anhydrous if required by the specific reaction step.
-
Temperature: The reaction temperature for the cyclization to form the thiophene ring is crucial. If the temperature is too low, the reaction may not proceed; if it is too high, it could lead to decomposition and side product formation. A stepwise increase in temperature while monitoring the reaction by TLC can help identify the optimal condition.
-
Catalyst: A base such as morpholine or triethylamine is often used to catalyze the initial condensation. The concentration of the base should be optimized; too much can lead to unwanted side reactions.
-
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if the starting materials are being consumed and if the desired product is forming. If the reaction stalls, it may indicate a problem with the reagents or conditions.
Problem 2: Difficulty in the Introduction of the Piperazine Moiety
Q2: I am struggling with the nucleophilic aromatic substitution (SNAr) to introduce the piperazine group onto the heterocyclic core. The yield is poor, and I observe significant amounts of starting material. What can I do to improve this step?
A2: The introduction of the piperazine moiety is a key step and can be problematic. Consider the following troubleshooting strategies:
-
Activation of the Heterocyclic Core: The aromatic ring needs to be sufficiently activated for SNAr to occur. This is typically achieved by having an electron-withdrawing group (e.g., a nitro group or a fused triazine ring) ortho or para to the leaving group (e.g., a halogen). If the reaction is sluggish, ensure your core is adequately activated.
-
Choice of Base: A non-nucleophilic base is often required to deprotonate the piperazine and facilitate the reaction. Common bases include potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA). The choice and amount of base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can solvate the cation and leave the anion more nucleophilic. Heating is almost always necessary; microwaves can sometimes be used to accelerate the reaction, but care must be taken to avoid decomposition.
-
Protection of Piperazine: If you are using a substituted piperazine, ensure that any other reactive functional groups are appropriately protected to avoid side reactions.
Problem 3: Formation of Impurities and Purification Challenges
Q3: My reaction mixture shows multiple spots on TLC, and I am finding it difficult to purify the final this compound derivative. What are the common side products and what purification strategies can I employ?
A3: The formation of multiple products is a common issue in multi-step heterocyclic synthesis. Here's how to approach this:
-
Identification of Side Products: If possible, try to isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Common impurities could include:
-
Over-alkylated or di-substituted products.
-
Products from competing cyclization pathways.
-
Unreacted starting materials or intermediates.
-
Decomposition products.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the solvent system (eluent) is key. A gradient elution might be necessary to separate closely eluting compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. The challenge is to find a suitable solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the piperazine moiety in the biological activity of this compound derivatives?
A4: The piperazine ring is crucial for the inhibitory activity of this compound against bacterial β-glucuronidase. The secondary amine of the piperazine is believed to act as a nucleophile in the enzyme's active site, forming a covalent adduct with the glucuronic acid substrate. This covalent interaction is key to its potent inhibition. Modifications to the piperazine ring, such as N-alkylation or replacement with other cyclic amines, often lead to a significant decrease in inhibitory potency.
Q5: Are there any specific safety precautions I should take when synthesizing these compounds?
A5: Standard laboratory safety procedures should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used in the synthesis, such as sulfur, can be flammable, and solvents like DMF are skin irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q6: How can I modify the this compound scaffold to explore Structure-Activity Relationships (SAR)?
A6: The this compound scaffold offers several points for modification to explore SAR:
-
Piperazine Substituents: Introducing small alkyl or other functional groups on the second nitrogen of the piperazine can modulate potency and pharmacokinetic properties.
-
Morpholine Replacement: The morpholine group can be replaced with other cyclic or acyclic amines to investigate the impact on activity and selectivity.
-
Substitution on the Aromatic Rings: The thieno[2,3-c]isoquinoline core can be substituted with various functional groups to probe interactions with the enzyme's binding pocket.
Data Presentation
Table 1: Inhibitory Activity of Selected this compound Analogs against E. coli β-Glucuronidase
| Compound | Modification | IC50 (µM) |
| This compound | Parent Compound | 0.117 |
| Analog 1 | N-Methylpiperazine | 1.2 |
| Analog 2 | Morpholine replaced with Piperidine | 5.8 |
| Analog 3 | Phenyl group on the isoquinoline | 0.5 |
Note: The data presented here is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
General Procedure for the Synthesis of the Thieno[2,3-c]isoquinoline Core (Gewald Reaction):
-
To a solution of an appropriate cyclic ketone (1.0 eq) in ethanol (0.5 M), add an active methylene nitrile (e.g., malononitrile) (1.0 eq) and elemental sulfur (1.1 eq).
-
Add a catalytic amount of a secondary amine base, such as morpholine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution with Piperazine:
-
Dissolve the halogenated thieno[2,3-c]isoquinoline derivative (1.0 eq) in an aprotic polar solvent such as DMF (0.2 M).
-
Add an excess of piperazine (3.0 eq) and a base such as K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
UNC10201652 degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of UNC10201652 and strategies to prevent them.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is through oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, primarily in the liver.[1][2][3][4][5] In vitro studies with human, mouse, and rat liver microsomes and hepatocytes have shown that this compound is metabolized at multiple sites, leading to deethylations, oxidations, and subsequent glucuronidation.[1][2][4][5][6]
Q2: What are the known metabolites of this compound?
A2: In human liver microsomes, two main metabolites have been detected.[1][2][4] In mouse and rat liver microsomes, four metabolites were identified.[1][2][4] Across human, mouse, and rat hepatocytes, a total of 24 metabolites have been characterized, with 9 in human and 11 in both rodent species.[1][2][4][5] The primary metabolic transformations include hydroxylations on the morpholine and piperazine rings, as well as degradation of these moieties.[1][6]
Q3: How can I prevent the metabolic degradation of this compound in my experiments?
A3: To prevent CYP450-mediated metabolism, a pan-CYP inhibitor such as 1-aminobenzotriazole (ABT) can be used.[1][2][3][4][5] Pre-treatment with ABT has been shown to significantly decrease the clearance and increase the in vivo exposure of this compound in mice.[1][2][3][4][5] For in vitro experiments, control incubations without NADPH can be performed to assess non-CYP-mediated metabolism.[1][6] this compound was found to be stable in the absence of NADPH, indicating that CYP450 enzymes are the main drivers of its metabolism.[1][6]
Q4: Is this compound susceptible to other forms of degradation, such as hydrolysis, photolysis, or thermal degradation?
A4: Currently, there is no publicly available data from forced degradation studies specifically for this compound. Such studies, which assess stability under stress conditions like acid/base hydrolysis, oxidation, heat, and light, are crucial for identifying potential chemical liabilities.[7][8] Researchers should be aware of this data gap and may need to perform their own stability assessments depending on their experimental conditions.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[9] Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
-
Potential Cause: Degradation of this compound in the experimental system.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: If using a biological system (e.g., cell culture, in vivo models), consider the metabolic capacity of the system. The high metabolic clearance of this compound can lead to rapid depletion of the compound.
-
Incorporate CYP450 Inhibitors: For in vivo or whole-cell experiments where metabolism is not the focus, consider co-administration with a pan-CYP450 inhibitor like 1-aminobenzotriazole (ABT) to increase the half-life of this compound.[1][2][3][4][5]
-
Use Metabolically Incompetent Systems: For in vitro assays, consider using systems with low metabolic activity or performing control experiments in the absence of metabolic cofactors (e.g., NADPH for microsomal assays) to assess non-metabolic degradation.[1][6]
-
Check Solution Stability: Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, be mindful of potential hydrolysis, although specific data for this compound is lacking.
-
Issue 2: Low oral bioavailability of this compound in animal studies.
-
Potential Cause: Significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Co-administration with a CYP450 Inhibitor: As demonstrated in mice, pre-treatment with ABT can dramatically increase the oral bioavailability of this compound from 15% to over 100%, indicating that extensive first-pass metabolism is a key limiting factor.[1][2][3][4][5]
-
Alternative Routes of Administration: For preclinical studies where bypassing first-pass metabolism is desired, consider intravenous (IV) or intraperitoneal (IP) administration.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (μL/min/mg) | Half-life (t1/2) (min) |
| Human | 48.1 | 28.8 |
| Mouse | 115 | 12 |
| Rat | 194 | 7.14 |
Data sourced from Xenobiotica, 2022, 52(8), 904-915.[1][2][4]
Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Intrinsic Clearance (CLint) (μL/min/10^6 cells) | Half-life (t1/2) (min) |
| Human | 20.9 | 66.4 |
| Mouse | 116 | 11.9 |
| Rat | 140 | 9.89 |
Data sourced from Xenobiotica, 2022, 52(8), 904-915.[1][2][4]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is adapted from established methods for assessing the metabolic stability of compounds.[10][11][12][13]
1. Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, or rat)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)
-
Internal standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in 0.1 M phosphate buffer to the desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., ≤ 0.25%).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the this compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add an equal volume of phosphate buffer without the regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
Protocol 2: Forced Degradation (Stress Testing) Protocol
This is a general protocol based on ICH guidelines for stress testing of new drug substances.[2][7][8][14][15] Specific conditions may need to be optimized for this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Milli-Q water
-
Suitable organic solvent (e.g., ACN, Methanol)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
LC-MS/MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it, and dilute for analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H2O2 (e.g., 3%). Incubate at room temperature and sample at various time points.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C). Sample at different time intervals. Also, test the stability of a solution of this compound under the same conditions.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Analysis:
-
Analyze all samples by a stability-indicating LC-MS/MS method to separate and quantify this compound and its degradation products.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[2]
Visualizations
References
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. biopharminternational.com [biopharminternational.com]
Interpreting unexpected results in UNC10201652 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with UNC10201652, a potent inhibitor of bacterial β-glucuronidases (GUS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of gut bacterial β-glucuronidases (GUS).[1][2] It functions through a unique, slow-binding, and substrate-dependent mechanism.[3][4] The inhibitor intercepts a covalent GUS-glucuronic acid (GlcA) catalytic intermediate, with its piperazine moiety playing a crucial role in this interaction.[3][5][6] This mechanism-based interception leads to potent inhibition of the enzyme.[5]
Q2: Why am I observing variable or lower-than-expected efficacy of this compound in my in vivo model?
A2: Several factors could contribute to this observation:
-
Microbiota Composition: this compound is a potent inhibitor of Loop 1 (L1)-specific gut bacterial GUS enzymes.[1][2] The abundance of L1 GUS enzymes can vary significantly between individuals and animal models. If the gut microbiota of your model has a low prevalence of L1 GUS enzymes, the efficacy of this compound in blocking the processing of glucuronidated drugs (like the active metabolite of irinotecan, SN-38) may be reduced.[1][2]
-
Pharmacokinetics and Metabolism: this compound is metabolized by cytochrome P450 (CYP450) enzymes.[7][8][9] Co-administration with drugs that induce or inhibit CYP450s can alter the clearance and bioavailability of this compound, impacting its efficacy.[8][9] In vivo studies in mice have shown that pre-treatment with a pan-CYP450 inhibitor, 1-aminobenzotriazole (ABT), significantly increases the plasma concentration and half-life of this compound.[7][8][9]
-
Drug Formulation and Administration: Ensure proper formulation and administration of this compound for optimal absorption and distribution. Solubility and stability of the compound in the chosen vehicle should be confirmed.
Q3: Can this compound have off-target effects?
A3: While this compound is designed to be selective for bacterial GUS enzymes, the potential for off-target effects on the gut microbiota should be considered.[5] The inhibition of bacterial GUS activity could potentially alter the metabolic landscape of the gut. It is important to note that a range of clinically approved piperazine-containing drugs have been shown to inhibit bacterial GUS enzymes, suggesting that this class of compounds can have effects on the gut microbiome.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Dependence | This compound is a substrate-dependent inhibitor.[4][5] Ensure that the concentration of the GUS substrate (e.g., p-nitrophenyl-β-D-glucuronide, PNPG) is consistent across all assays. | Consistent and reproducible IC50/EC50 values. |
| Slow-Binding Kinetics | The inhibitor exhibits slow-binding kinetics.[4][5] Pre-incubating the enzyme with this compound before adding the substrate may be necessary to reach steady-state inhibition. Vary pre-incubation times to determine the optimal condition. | More potent and consistent inhibition will be observed with appropriate pre-incubation. |
| Enzyme Source and Purity | The potency of this compound can vary between GUS enzymes from different bacterial species.[4] Confirm the source and purity of your GUS enzyme. Use a well-characterized enzyme, such as E. coli GUS, as a positive control. | Consistent results with the control enzyme will validate the assay setup. |
| Solvent and Storage | Improper storage or use of solvents can affect the compound's activity. Store this compound as a powder at -20°C for up to 3 years. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from freeze-thaw cycles.[1] | Freshly prepared or properly stored inhibitor solutions should yield consistent results. |
Issue 2: Unexpected Pharmacokinetic Profile in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Metabolism | This compound is subject to metabolism by CYP450 enzymes, leading to rapid clearance.[8][9] | Co-administration with a CYP450 inhibitor like ABT can significantly increase the exposure (AUC) and half-life of this compound.[7][8][9] |
| Low Oral Bioavailability | Oral bioavailability may be limited due to first-pass metabolism. | Pre-treatment with a CYP450 inhibitor can substantially increase oral bioavailability.[8][9] |
| Species Differences in Metabolism | The rate of metabolism can differ between species (human, mouse, rat).[8][10] | Be aware of the intrinsic clearance rates in the relevant species when designing and interpreting pharmacokinetic studies. |
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| E. coli GUS | IC50 | 0.117 µM | [1] |
| Wild-type E. coli | EC50 | 74 ± 7 nM | [1] |
Table 2: In Vitro Intrinsic Clearance of this compound
| Species | System | Intrinsic Clearance (µL/min/mg or 10^6 cells) | Reference |
| Human | Liver Microsomes | 48.1 | [8][11] |
| Mouse | Liver Microsomes | 115 | [8][11] |
| Rat | Liver Microsomes | 194 | [8][11] |
| Human | Hepatocytes | 20.9 | [8] |
| Mouse | Hepatocytes | 116 | [8] |
| Rat | Hepatocytes | 140 | [8] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice (3 mg/kg IV)
| Parameter | Without ABT | With ABT Pre-treatment | Reference |
| Plasma Clearance (mL/min/kg) | 324.8 | 127.43 | [8] |
| Elimination Half-life (t1/2) | 0.66 h | 3.66 h | [8] |
Table 4: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)
| Parameter | Without ABT | With ABT Pre-treatment | Reference |
| Cmax (ng/mL) | 15.2 | 184.0 | [8][9] |
| Tmax (h) | 0.25 | 1 | [8][9] |
| AUC (h*ng/mL) | 20.1 | 253 | [8][9] |
| Oral Bioavailability | 15% | >100% | [8][9] |
Experimental Protocols
Key Experiment: In Vitro GUS Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a purified bacterial GUS enzyme.
Materials:
-
Purified bacterial GUS enzyme (e.g., from E. coli)
-
This compound
-
p-nitrophenyl-β-D-glucuronide (PNPG) as substrate
-
Assay buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the GUS enzyme and the different concentrations of this compound. Include a control with no inhibitor.
-
(Optional, for slow-binding inhibitors) Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Initiate the reaction by adding the PNPG substrate to all wells.
-
Monitor the increase in absorbance at 405-410 nm over time at 37°C. The product, p-nitrophenol, is yellow.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Key Experiment: Cell-Based GUS Inhibition Assay
Objective: To determine the on-target activity of this compound in a cellular context.
Materials:
-
Wild-type E. coli K-12 MG1655 strain
-
E. coli K-12 MG1655 strain with a truncated gus gene (GUSΔ413-504) as a negative control[4][5]
-
Luria-Bertani (LB) broth
-
This compound
-
PNPG
-
96-well black, clear-bottom plates
Procedure:
-
Grow overnight cultures of both E. coli strains in LB broth.
-
Subculture the bacteria the next morning and grow to an OD600 of approximately 0.6.[4][5]
-
In a 96-well plate, add the bacterial cells and different concentrations of this compound.
-
Initiate the reaction by adding PNPG.
-
Monitor the reaction progress by measuring the absorbance at 410 nm.
-
The GUSΔ413-504 strain should show no activity, confirming that the observed signal in the wild-type strain is GUS-dependent.
-
Calculate the EC50 value for this compound in the wild-type E. coli.
Visualizations
Caption: Mechanism of this compound action via interception of the GUS-GlcA intermediate.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. evotec.com [evotec.com]
- 11. tandfonline.com [tandfonline.com]
Adjusting UNC10201652 treatment protocols for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC10201652 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of gut bacterial β-glucuronidase (GUS) enzymes, particularly those containing Loop 1 (L1).[1] Its mechanism of action involves intercepting the glycosyl-enzyme catalytic intermediate, where it forms a covalent conjugate with glucuronic acid (GlcA) within the enzyme's active site.[2][3] This prevents the enzyme from processing glucuronide substrates.
Q2: What is the intended application of this compound?
A2: this compound is designed to inhibit bacterial GUS in the gut microbiome. This can be therapeutically beneficial in preventing the reactivation of certain drug metabolites that are excreted as glucuronides. For example, it can alleviate the gastrointestinal toxicity of chemotherapy drugs like irinotecan by preventing the release of the toxic metabolite SN-38 in the gut.[2][4]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO. For stock solutions, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Are there established protocols for using this compound on mammalian cell lines?
A4: Currently, there are no specific, published protocols for the treatment of various mammalian cell lines with this compound for purposes other than studying its metabolism. The primary focus of existing research has been on its effects on bacterial enzymes. The protocols provided in this guide are based on general best practices for introducing and characterizing a new compound in in-vitro cell culture settings.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Target | Assay Condition | IC50 / EC50 | Reference |
| E. coli GUS | Purified enzyme | 0.117 µM (IC50) | [1] |
| Wild-type E. coli | Whole-cell assay | 74 ± 7 nM (EC50) | [1] |
Table 2: In Vitro Metabolic Stability of this compound
| System | Species | Intrinsic Clearance | Half-life (t½) | Reference |
| Liver Microsomes | Human | 48.1 µL/min/mg | 28.8 min | [5][6] |
| Liver Microsomes | Mouse | 115 µL/min/mg | 12 min | [5][6] |
| Liver Microsomes | Rat | 194 µL/min/mg | 7.14 min | [5][6] |
| Hepatocytes | Human | 20.9 µL/min/10⁶ cells | 66.4 min | [5][6] |
| Hepatocytes | Mouse | 116 µL/min/10⁶ cells | 11.9 min | [5][6] |
| Hepatocytes | Rat | 140 µL/min/10⁶ cells | 9.89 min | [5][6] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice (3 mg/kg IV)
| Parameter | Value | Reference |
| Plasma Clearance | 324.8 mL/min/kg | [6] |
| Elimination Half-life (t½) | 0.66 h | [6] |
Experimental Protocols
General Protocol for Determining Optimal Concentration in a New Cell Line
This protocol provides a general framework for determining the appropriate concentration range of this compound for your specific cell line and experimental endpoint.
1. Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
2. Initial Range-Finding Experiment:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Prepare a wide range of serial dilutions of this compound in your complete cell culture medium (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically ≤ 0.1%).
-
Treat the cells and incubate for a duration relevant to your intended experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, MTS, or ATP-based assay.
3. Dose-Response Curve and IC50 Determination:
-
Based on the results of the range-finding experiment, select a narrower range of concentrations that bracket the 50% inhibitory concentration (IC50).
-
Perform a more detailed dose-response experiment with more data points within this range.
-
Calculate the IC50 value, which represents the concentration at which 50% of the desired effect (e.g., inhibition of proliferation) is observed.
4. Selection of Working Concentration:
-
For experiments not focused on cytotoxicity, choose a concentration well below the IC50 that does not impact cell viability but is sufficient to engage the target if off-target effects are being studied.
-
For cytotoxicity studies, use a range of concentrations around the IC50.
Detailed Protocol: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at the optimal density for your cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Troubleshooting Guide
Q: My results are inconsistent between replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.
-
Pipetting Errors: Calibrate your pipettes regularly and use the appropriate size for the volume being dispensed. Pre-wetting pipette tips can improve accuracy.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
Q: I am not observing any effect of this compound on my mammalian cell line, even at high concentrations. Why?
A: This is the expected outcome. This compound is a specific inhibitor of bacterial β-glucuronidases and is not designed to target mammalian enzymes.[4] A lack of cytotoxicity or other effects in mammalian cells is consistent with its intended specificity. If you are using it as a negative control, this result validates its selectivity.
Q: I am observing unexpected cytotoxicity at low concentrations. What should I do?
A:
-
Check DMSO Concentration: Ensure the final concentration of the DMSO vehicle is non-toxic to your cells (typically <0.5%). Run a vehicle-only control with the same DMSO concentration as your highest this compound dose.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to new compounds. Consider reducing the treatment duration or cell seeding density.
Q: My dose-response curve is not sigmoidal. How can I fix this?
A:
-
Inappropriate Concentration Range: You may need to adjust your concentration range. If the curve is flat at the top, you need to test lower concentrations. If it is flat at the bottom, you need to test higher concentrations.
-
Assay Window: Ensure your assay has a sufficient dynamic range. Check that your positive and negative controls are well-separated.
-
Suboptimal Incubation Time: The chosen incubation time may be too short or too long. Test different time points to find the optimal window for observing a response.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of UNC10201652 and its Derivative UNC4917 in Bacterial β-Glucuronidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent bacterial β-glucuronidase (GUS) inhibitors, UNC10201652 and its synthetic derivative, UNC4917. The inhibition of gut microbial GUS is a promising therapeutic strategy to alleviate the gastrointestinal toxicity of various drugs, including the chemotherapeutic irinotecan.[1] This comparison is based on published experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Performance Overview
Both this compound and UNC4917 are highly effective inhibitors of bacterial GUS enzymes, operating through a sophisticated substrate-dependent, slow-binding mechanism.[1] This mechanism involves the interception of the glycosyl-enzyme catalytic intermediate, leading to potent inactivation of the enzyme.[1] While both compounds exhibit this advanced mechanism, their potency and kinetic profiles show some variation across different bacterial GUS orthologs.
Quantitative Data Summary
The inhibitory activities of this compound and UNC4917 have been characterized against a panel of Loop 1 (L1) GUS enzymes from common gut commensal bacteria: Escherichia coli (EcGUS), Streptococcus agalactiae (SaGUS), Clostridium perfringens (CpGUS), and Eubacterium eligens (EeGUS).[1] The key kinetic parameters are summarized in the table below.
| Inhibitor | GUS Enzyme | k3/KI (M⁻¹s⁻¹) | k4 (s⁻¹) | EC50 (nM, in E. coli) |
| This compound | EcGUS | 15,300 ± 400 | N/A | 74 ± 7 |
| SaGUS | 2,700 ± 100 | 0.00164 ± 0.00005 | N/A | |
| CpGUS | 66,000 ± 2000 | N/A | N/A | |
| EeGUS | 1,100 ± 100 | N/A | N/A | |
| UNC4917 | EcGUS | 57,000 ± 3000 | 0.00008 ± 0.00001 | 8 ± 4 |
| SaGUS | 3,300 ± 200 | N/A | N/A | |
| CpGUS | 11,200 ± 500 | N/A | N/A | |
| EeGUS | 1,000 ± 100 | N/A | N/A |
-
k3/KI : The pseudo-second-order rate constant, representing the efficiency of enzyme inactivation. Higher values indicate more efficient inhibition.
-
k4 : The rate of reactivation of the inhibited enzyme. A lower value indicates a more stable enzyme-inhibitor complex.
-
EC50 : The half-maximal effective concentration in a cell-based assay, indicating the inhibitor's potency in a cellular context.
-
N/A : Data not provided in the source material.
Mechanism of Action: Catalytic Cycle Interception
Both this compound and UNC4917 function as substrate-dependent slow-binding inhibitors.[1] Their unique mechanism involves the piperazine moiety, which is crucial for their inhibitory activity.[1] In the presence of a glucuronide substrate, the GUS enzyme forms a covalent glycosyl-enzyme intermediate. The piperazine nitrogen of the inhibitor then attacks this intermediate, forming a stable inhibitor-glucuronide conjugate within the active site, thus inactivating the enzyme.[1]
Experimental Protocols
In Vitro GUS Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce GUS activity by 50%.
-
Reaction Mixture Preparation : In a 96-well plate, combine 15 nM of purified bacterial GUS enzyme, varying concentrations of the inhibitor (this compound or UNC4917), and assay buffer (25 mM HEPES, 25 mM NaCl, pH 7.5).[1]
-
Initiation : Start the reaction by adding the chromogenic substrate p-nitrophenyl-β-D-glucuronide (PNPG) to a final concentration of 900 µM.[1]
-
Incubation and Measurement : Monitor the absorbance at 410 nm over time at a constant temperature. The rate of p-nitrophenol production is proportional to GUS activity.
-
Data Analysis : Plot the initial reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based GUS Inhibition Assay
This assay assesses the inhibitor's efficacy in a living bacterial culture.
-
Cell Culture : Grow E. coli K-12 MG1655 to mid-log phase in a suitable growth medium.
-
Assay Setup : In a 96-well plate, add the bacterial culture, PNPG, and varying concentrations of the inhibitor.
-
Incubation : Incubate the plate at 37°C, allowing for both bacterial growth and enzymatic reaction.
-
Measurement : After a set time, quench the reaction and measure the absorbance at 410 nm to quantify GUS activity.
-
EC50 Calculation : Determine the EC50 value by plotting the percentage of GUS inhibition against the inhibitor concentration.
LC-MS Analysis of Inhibitor-Glucuronide Conjugate Formation
This experiment confirms the formation of the covalent inhibitor-glucuronide conjugate.
-
Reaction : Incubate the GUS enzyme (10 µM) with the inhibitor (1 mM) and a glucuronide substrate (e.g., PNPG, 500 µM) in buffer (10 mM HEPES, 10 mM NaCl, pH 7.5).[2]
-
Quenching and Extraction : Stop the reaction by heating, and then add acetonitrile to precipitate the protein and extract the small molecules.[2]
-
LC-MS Analysis : Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to detect the mass corresponding to the inhibitor-glucuronide conjugate.[2]
Conclusion
Both this compound and its derivative UNC4917 are potent, mechanism-based inhibitors of bacterial β-glucuronidases. The choice between them may depend on the specific bacterial GUS ortholog being targeted and the desired kinetic profile. UNC4917 demonstrates a significantly higher efficiency of inactivation (k3/KI) against E. coli GUS and a more stable inhibited complex, as indicated by its lower reactivation rate (k4).[1] Furthermore, UNC4917 exhibits greater potency in a cell-based E. coli assay.[3] For studies specifically targeting E. coli GUS, UNC4917 appears to be the more potent option. However, for targeting other GUS orthologs, such as that from C. perfringens, this compound shows a higher inactivation efficiency.[1] Researchers should consider these nuances when selecting an inhibitor for their specific research needs.
References
Comparative Analysis of UNC10201652 Cross-Reactivity with Microbial Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microbial enzyme inhibitor UNC10201652, focusing on its cross-reactivity profile. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. Experimental data has been compiled and summarized to facilitate objective comparison with other potential alternatives.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of bacterial β-glucuronidases (GUSs).[1][2][3] These enzymes are prevalent in the gut microbiome and can play a significant role in the metabolism of various xenobiotics, including therapeutic drugs. Specifically, bacterial GUS can deconjugate glucuronidated metabolites, a process that can lead to the reactivation of drugs and contribute to toxicity. This compound has been developed as a selective inhibitor of bacterial GUS to mitigate these adverse effects, demonstrating high selectivity for microbial enzymes over their mammalian counterparts.[1][4]
Mechanism of Action
This compound acts as a substrate-dependent, slow-binding inhibitor.[3][5] Its mechanism involves the interception of the glycosyl-enzyme catalytic intermediate. Within the active site of the bacterial GUS enzyme, this compound forms a covalent conjugate with glucuronic acid (GlcA), which effectively inhibits the enzyme's catalytic cycle.[3][5] This unique mechanism contributes to its potent and selective inhibition of bacterial GUS enzymes.
Data Presentation: this compound Activity Profile
The following tables summarize the inhibitory activity of this compound against various bacterial β-glucuronidases and its selectivity over the corresponding mammalian enzyme.
Table 1: Inhibitory Activity of this compound against Bacterial β-Glucuronidases
| Bacterial Species | Enzyme | IC50 (µM) | EC50 (nM) | Reference |
| Escherichia coli | GUS | 0.117 | 74 ± 7 | [2] |
| Clostridium perfringens | GUS | Data not explicitly quantified in cited texts | - | [1] |
| Streptococcus agalactiae | GUS | Data not explicitly quantified in cited texts | - | [1] |
| Eubacterium eligens | GUS | Data not explicitly quantified in cited texts | - | [1] |
Table 2: Selectivity of this compound for Bacterial vs. Mammalian β-Glucuronidase
| Enzyme Source | % Activity at 10 µM this compound | Reference |
| Bovine β-glucuronidase | ~100% (No significant inhibition) | [6] |
Note: Data for cross-reactivity of this compound against other classes of microbial enzymes (e.g., proteases, kinases, etc.) is not extensively available in the reviewed literature. The primary focus of existing research has been on its activity against bacterial β-glucuronidases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro β-Glucuronidase Inhibition Assay
This protocol is a standard method for determining the in vitro inhibitory activity of compounds against β-glucuronidase.
Objective: To determine the IC50 value of this compound against purified bacterial GUS enzymes.
Materials:
-
Purified bacterial β-glucuronidase (e.g., from E. coli)
-
This compound
-
p-nitrophenyl-β-D-glucuronide (PNPG) as substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified bacterial GUS enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate PNPG to each well.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Cell-Based β-Glucuronidase Inhibition Assay
This protocol assesses the ability of an inhibitor to penetrate bacterial cells and inhibit the target enzyme in a cellular context.
Objective: To determine the EC50 value of this compound in a whole-cell bacterial assay.
Materials:
-
Bacterial strain expressing β-glucuronidase (e.g., E. coli K-12)
-
This compound
-
Growth medium (e.g., LB broth)
-
PNPG
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Grow the bacterial culture to a specific optical density (e.g., mid-log phase).
-
Dilute the bacterial culture in fresh growth medium.
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add a serial dilution of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a defined period to allow for inhibitor uptake and interaction with the enzyme.
-
Add the substrate PNPG to each well.
-
Continue to incubate and monitor the development of color due to the formation of p-nitrophenol.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Drug Reactivation by Gut Microbial β-Glucuronidase
Caption: Mechanism of drug reactivation by bacterial β-glucuronidase and its inhibition by this compound.
Proposed Experimental Workflow for Cross-Reactivity Screening
References
- 1. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of UNC10201652's Effect on SN-38G Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo strategies to modulate the levels of SN-38 glucuronide (SN-38G), the inactive metabolite of the potent anticancer drug SN-38. We focus on the bacterial β-glucuronidase inhibitor, UNC10201652, and compare its mechanism and effects with an alternative strategy: the inhibition of UGT1A1, the primary enzyme responsible for SN-38 glucuronidation. This guide presents supporting experimental data from murine models, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to SN-38 Metabolism and Toxicity
Irinotecan (CPT-11) is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 is a potent topoisomerase I inhibitor, highly effective against various solid tumors. However, the clinical utility of irinotecan is often limited by severe, dose-limiting toxicities, particularly delayed-onset diarrhea.
The metabolic pathway of irinotecan is central to both its efficacy and toxicity. In the liver, SN-38 is detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) into the inactive and water-soluble SN-38 glucuronide (SN-38G). SN-38G is then excreted into the gastrointestinal (GI) tract via the bile. The critical issue arises in the gut, where commensal bacteria produce β-glucuronidase enzymes. These enzymes can cleave the glucuronide moiety from SN-38G, reactivating it back to the toxic SN-38. This localized reactivation of SN-38 in the gut lumen is a major contributor to the intestinal damage and severe diarrhea observed in patients treated with irinotecan.[1]
Two primary strategies to mitigate this toxicity by modulating SN-38 and SN-38G levels are:
-
Inhibition of bacterial β-glucuronidase: This approach, exemplified by this compound, aims to prevent the reactivation of SN-38G in the gut, thereby reducing local SN-38 concentrations and subsequent intestinal toxicity.
-
Inhibition of UGT1A1: This strategy focuses on preventing the initial glucuronidation of SN-38 in the liver. While this can increase systemic exposure to the active SN-38, potentially enhancing its anti-tumor effect, it also carries the risk of increased systemic toxicity.
This guide will compare these two approaches, providing available in vivo data to inform research and drug development decisions.
Comparative Data on In Vivo Efficacy
Table 1: Effect of β-Glucuronidase Inhibition on Intestinal SN-38 and SN-38G Levels in Mice
| Treatment Group | Intestinal SN-38 (ng/g) | Intestinal SN-38G (ng/g) | Study Reference |
| Irinotecan | 18.2 ± 3.5 | 3.2 ± 0.8 | [2] |
| Irinotecan + Rifaximin* | 9.8 ± 2.1 | 4.5 ± 1.1 | [2] |
*Rifaximin is a non-systemic antibiotic that reduces the population of β-glucuronidase-producing bacteria, functionally analogous to a direct inhibitor like this compound. Data are represented as mean ± SEM.
Table 2: Effect of Reduced UGT1A1 Activity on Plasma SN-38 and SN-38G Levels in Mice
| Mouse Model | Plasma SN-38 (AUC0-8h ngh/mL) | Plasma SN-38G (AUC0-8h ngh/mL) | Study Reference |
| Lean (Normal Ugt1a1 activity) | 150 ± 25 | 450 ± 50 | [3] |
| Diet-Induced Obese (Reduced Ugt1a1 activity) | 300 ± 40 | 225 ± 30 | [3] |
Data are represented as mean ± SEM. The diet-induced obese mice in this study exhibited significantly reduced hepatic Ugt1a1 activity, mimicking the effect of a UGT1A1 inhibitor.[3]
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Protocol 1: In Vivo Model of Irinotecan-Induced Diarrhea and Tissue Analysis
This protocol is a composite based on methodologies described in relevant studies.[2][4][5]
1. Animal Model:
-
Species: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (22 ± 2°C, 55 ± 15% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Irinotecan Administration and Induction of Diarrhea:
-
Irinotecan Solution: Prepare a fresh solution of irinotecan hydrochloride in sterile saline or 5% dextrose in water (D5W).
-
Dosage and Administration: Administer irinotecan at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 4-9 consecutive days.[2] The exact duration will depend on the desired severity of diarrhea.
3. Co-administration of Inhibitors:
-
β-Glucuronidase Inhibitor (e.g., this compound or Rifaximin):
-
This compound: While a specific in vivo dose for this compound is not detailed in the provided search results, a typical approach would involve oral gavage.
-
Rifaximin: Administer 50 mg/kg orally (p.o.) twice daily, 6 hours apart, on the days of irinotecan administration.[2]
-
-
UGT1A1 Inhibition Model:
-
Utilize a model with inherently reduced UGT1A1 activity, such as diet-induced obese mice, or a genetically modified mouse model.[3]
-
4. Monitoring and Sample Collection:
-
Diarrhea Assessment: Monitor mice daily for signs of diarrhea, including perianal staining, loose or watery stools, and body weight loss. A scoring system can be implemented (e.g., 0 = normal, 1 = soft stool, 2 = watery stool).[6]
-
Tissue Collection: At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Intestinal Tissue Collection: Excise the cecum and colon. Flush the contents with cold phosphate-buffered saline (PBS). Record the weight of the contents and the tissue.
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
Protocol 2: Quantification of SN-38 and SN-38G in Plasma and Tissues by LC-MS/MS
This protocol is based on established methods for the analysis of irinotecan and its metabolites.[7]
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., camptothecin) and precipitate proteins with 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Tissues (Cecum/Colon): Homogenize a known weight of tissue in 4 volumes of PBS. Use an aliquot of the homogenate and proceed with protein precipitation as described for plasma.
2. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for SN-38, SN-38G, and the internal standard.
3. Quantification:
-
Construct a calibration curve using standards of known concentrations of SN-38 and SN-38G in the corresponding matrix (plasma or tissue homogenate).
-
Calculate the concentrations in the unknown samples by interpolating from the calibration curve.
Visualizing the Pathways and Workflows
Diagram 1: Irinotecan Metabolism and Sites of Inhibition
Caption: Irinotecan metabolism and points of intervention.
Diagram 2: Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo comparison of SN-38 modulators.
Conclusion
The in vivo validation of compounds targeting SN-38 metabolism is crucial for developing safer and more effective cancer chemotherapies. This compound, as a bacterial β-glucuronidase inhibitor, represents a promising strategy to selectively reduce gut toxicity without compromising systemic levels of the active drug, SN-38. In contrast, UGT1A1 inhibitors increase systemic SN-38, which may enhance anti-tumor activity but also poses a risk of increased systemic side effects. The data presented, while from separate studies, highlight these distinct pharmacological profiles. Further head-to-head in vivo studies are warranted to directly compare the therapeutic indices of these two approaches. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to pursue these critical investigations.
References
- 1. ClinPGx [clinpgx.org]
- 2. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of obesity on accumulation of the toxic irinotecan metabolite, SN-38, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal microflora and digestive toxicity of irinotecan in mice. [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of UNC10201652's pharmacokinetics in different species
A Comparative Pharmacokinetic Analysis of the Bacterial β-Glucuronidase Inhibitor UNC10201652 Across Species
This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound, a potent inhibitor of bacterial β-glucuronidase (GUS), across different species. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's metabolic stability and disposition.
Introduction to this compound
This compound is an inhibitor of bacterial β-glucuronidase, an enzyme produced by gut microbiota.[1][2][3] This enzyme can reverse the glucuronidation of certain drugs, a phase II metabolic process in the host aimed at detoxification and excretion.[3] By cleaving the glucuronic acid moiety, bacterial GUS can reactivate drug metabolites in the gastrointestinal tract, leading to localized toxicity.[1][3] For instance, the chemotherapeutic drug irinotecan is metabolized to its active form, SN-38, which is then glucuronidated to the inactive SN-38-G for excretion. Bacterial GUS in the gut can convert SN-38-G back to the toxic SN-38, causing severe diarrhea.[1][4][5] this compound works by intercepting the covalent GUS-glucuronide catalytic intermediate, thus preventing this reactivation and mitigating drug-induced gut toxicity.[1][4][6]
Comparative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been evaluated in vivo in mice and in vitro using liver microsomes and hepatocytes from mice, rats, and humans.[7][8][9][10]
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in Swiss Albino mice have shown that this compound has a high clearance and is subject to significant first-pass metabolism.[7] Pre-treatment with 1-aminobenzotriazole (ABT), a pan-cytochrome P450 inhibitor, markedly increased the systemic exposure to this compound, confirming the major role of CYP enzymes in its clearance.[7][8][9]
Table 1: Pharmacokinetic Parameters of this compound in Swiss Albino Mice (3 mg/kg)
| Route of Administration | Pre-treatment | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | t½ (h) | CL (mL/min/kg) | Bioavailability (F%) |
| Intravenous (IV) | None | - | - | - | 0.66 | 324.8 | - |
| Intravenous (IV) | ABT (50 mg/kg) | - | - | - | 3.66 | 127.43 | - |
| Oral (PO) | None | 0.25 | 15.2 | 20.1 | - | - | 15 |
| Oral (PO) | ABT (50 mg/kg) | 1 | 184.0 | 253 | - | - | >100 |
Data sourced from multiple references.[7][8][9][10]
In Vitro Metabolic Stability
In vitro studies using liver microsomes and hepatocytes provide a comparative view of the metabolic clearance of this compound in different species.
Table 2: In Vitro Intrinsic Clearance of this compound
| System | Human | Mouse | Rat |
| Liver Microsomes (μL/min/mg) | 48.1 | 115 | 194 |
| Hepatocytes (μL/min/10⁶ cells) | 20.9 | 116 | 140 |
Data sourced from multiple references.[7][8][9][10]
The data indicates that the intrinsic clearance is higher in rodents compared to humans.[7][8][9][10] A notable species difference was also observed in the metabolic profile, with human hepatocytes producing a number of unique metabolites, including four glucuronide conjugates which were not observed in rodent species.[7]
Plasma and Microsomal Protein Binding
The extent of protein binding can significantly influence the distribution and clearance of a drug.
Table 3: Fraction Unbound (fu) of this compound
| Matrix | Human | Mouse | Rat |
| Plasma | 0.0548 | 0.0648 | 0.110 |
| Liver Microsomes | 0.642 | 0.453 | 0.618 |
Data sourced from a single reference.[7]
This compound is highly bound to plasma proteins in all species tested, with over 90% binding in humans and mice, and 89% in rats.[7]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Swiss Albino mice were used for the in vivo studies.[7]
-
Formulation and Administration: For intravenous (IV) administration, this compound was formulated as a solution in 7.5% N-methyl pyrrolidone in 40% PEG-400 in water.[7] For oral (PO) administration, it was prepared as a suspension in 0.5% w/v sodium carboxyl methylcellulose and 0.1% v/v Tween 80 in water.[7]
-
Dosing: A dose of 3 mg/kg was used for both IV and PO routes.[7] For the CYP inhibition studies, mice were pre-treated with 1-aminobenzotriazole (ABT) at a dose of 50 mg/kg two hours prior to this compound administration.[7]
-
Sample Collection and Analysis: Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were determined using LC-MS/MS.[7]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with WinNonlin software.[7][11] The area under the plasma concentration-time curve (AUC) was calculated using the linear and log trapezoidal methods.[7][11]
In Vitro Liver Microsomal Stability Assay
-
Incubation: this compound (1 μM) was incubated with human, mouse, or rat liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[7]
-
Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH (1 mM).[7] Control incubations were performed without NADPH to assess non-CYP mediated metabolism.[7]
-
Sample Analysis: Samples were taken at regular intervals over 45 minutes, and the concentration of this compound was quantified by LC-MS/MS to determine the rate of metabolism.[7]
In Vitro Hepatocyte Stability Assay
-
Incubation: this compound was incubated with cryopreserved hepatocytes from humans, mice, and rats.
-
Metabolite Identification: Metabolite characterization was performed following incubation.[7] In total, 24 metabolites were identified, with 9 in human and 11 each in mouse and rat hepatocyte incubations.[7][8][9][10]
Plasma Protein Binding Assay
-
Method: The extent of plasma protein binding was evaluated for human, mouse, and rat plasma.[7]
-
Analysis: The fraction of unbound drug (fu) was determined.[7]
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits bacterial β-glucuronidase, thereby preventing the reactivation of drug metabolites in the gut.
Caption: Mechanism of this compound action in the gut.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps involved in the in vivo pharmacokinetic evaluation of this compound in mice.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Structural Analogs of UNC10201652: A Comparative Guide to β-Glucuronidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of UNC10201652, a potent inhibitor of gut bacterial β-glucuronidase (GUS), and its structural analogs. The data presented is compiled from peer-reviewed studies and is intended to aid researchers in the development of novel therapeutics targeting microbial GUS enzymes.
Introduction to this compound and its Mechanism of Action
This compound is a selective, mechanism-based inhibitor of bacterial β-glucuronidases, enzymes that play a critical role in the metabolism of various drugs and endogenous compounds in the gut.[1][2] The reactivation of glucuronidated drugs by bacterial GUS can lead to significant gastrointestinal toxicity.[1][3] this compound functions by intercepting the catalytic cycle of the GUS enzyme. It forms a covalent conjugate with glucuronic acid (GlcA) within the enzyme's active site, leading to potent, slow-binding inhibition.[4][5] This unique mechanism of action provides high selectivity for bacterial GUS over the human equivalent.
The core structure of this compound is a tetracyclic scaffold containing a piperazine moiety, which is crucial for its inhibitory activity.[4][6] Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine group and other parts of the molecule can significantly impact its potency and selectivity.
Comparative Inhibitory Activity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several of its structural analogs against various bacterial β-glucuronidase enzymes. The data highlights the importance of the piperazine group and other structural features for potent inhibition.
| Compound | CpGUS IC50 (μM) | EcGUS IC50 (μM) | EeGUS IC50 (μM) | SaGUS IC50 (μM) |
| This compound | 0.06 ± 0.01 | 0.117 ± 0.005 | 0.03 ± 0.01 | 0.05 ± 0.01 |
| UNC4917 | 0.04 ± 0.01 | 0.080 ± 0.001 | 0.02 ± 0.01 | 0.02 ± 0.01 |
| UNC10206581 | 0.01 ± 0.00 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| UNC4510 | - | 12.8 ± 0.8 | - | - |
| UNC5671 | - | 9.6 ± 0.2 | - | - |
| UNC10201651 | - | >100 | - | - |
Data sourced from multiple studies.[2][3][4][6] CpGUS: Clostridium perfringens GUS; EcGUS: Escherichia coli GUS; EeGUS: Eubacterium eligens GUS; SaGUS: Streptococcus agalactiae GUS.
Experimental Protocols
The inhibitory activities presented in this guide were determined using in vitro β-glucuronidase inhibition assays. The following is a generalized protocol based on published methods.[4][7]
In Vitro β-Glucuronidase (GUS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified bacterial GUS enzymes.
Materials:
-
Purified bacterial GUS enzyme (e.g., from E. coli, C. perfringens)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Substrate: p-nitrophenyl-β-D-glucuronide (pNPG) or 4-methylumbelliferyl glucuronide (4-MUG)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
-
Stop solution (e.g., 0.2 M sodium carbonate)
Procedure:
-
Enzyme Preparation: Dilute the purified GUS enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or DMSO (for control) to the wells of the microplate.
-
Add the diluted enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution (pNPG or 4-MUG) to each well.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection:
-
For pNPG, measure the absorbance of the product, p-nitrophenol, at approximately 405 nm.
-
For 4-MUG, measure the fluorescence of the product, 4-methylumbelliferone, with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of this compound inhibition of bacterial β-glucuronidase.
Caption: General workflow for the in vitro GUS inhibition assay.
References
- 1. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00058G [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Covalent Bond: A Comparative Guide to the Irreversible Inhibition of β-Glucuronidase by UNC10201652
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the covalent binding mechanism of UNC10201652 to the bacterial β-glucuronidase (GUS) active site. Through a detailed comparison with alternative inhibitors and presentation of supporting experimental data, this document elucidates the unique mode of action of this potent inhibitor.
The reactivation of glucuronidated drugs and metabolites by gut microbial GUS enzymes is a significant factor in drug-induced gastrointestinal toxicity. The development of selective GUS inhibitors is a promising therapeutic strategy to mitigate these adverse effects. This compound has emerged as a potent, selective inhibitor of bacterial GUS. This guide presents the compelling evidence that confirms its mechanism as a covalent inhibitor that intercepts the catalytic cycle of the enzyme.
Quantitative Comparison of GUS Inhibitors
The inhibitory potency of this compound has been evaluated against various bacterial GUS enzymes and compared with other known inhibitors. The following tables summarize the key quantitative data, including IC50, EC50, and Ki values, providing a clear comparison of their efficacy.
| Inhibitor | Target Enzyme | IC50 (µM) | EC50 (µM) | Ki (µM) | Notes |
| This compound | E. coli GUS | 0.117[1] | 0.074[1][2] | - | Potent Loop 1 (L1)-specific inhibitor. |
| UNC4917 | E. coli GUS | - | 0.008 | - | A synthetic derivative of this compound.[2] |
| Inhibitor 1 | E. coli GUS | - | 3.4 | 0.16 | A previously identified potent GUS inhibitor.[3] |
| Amoxapine | E. coli GUS | 0.53 | 0.16 | - | An FDA-approved antidepressant with GUS inhibitory activity.[4] |
| Ciprofloxacin | E. coli GUS | 9 | 3.5 | - | An FDA-approved antibiotic with GUS inhibitory activity.[4] |
| R1 | E. coli GUS | - | 4.5 | 1.9 | An analog of Inhibitor 1.[3] |
| R3 | E. coli GUS | - | 3.1 | 0.61 | An analog of Inhibitor 1.[3] |
| D-glucaro-1,4-lactone | E. coli GUS | 17-21 | - | 19 | A non-selective natural product inhibitor.[2][5] |
| Uronic-noeurostegine | E. coli GUS | - | - | 0.06 | A potent sugar analog inhibitor, but also inhibits human GUS.[2] |
| Magnolol | E. coli GUS | - | - | 16.6 | A competitive inhibitor.[6] |
| Estradiol | E. coli GUS | - | - | 31.4 | A competitive inhibitor.[6] |
| Trifluoperazine | E. coli GUS | - | - | 56.9 | A competitive inhibitor.[6] |
Experimental Confirmation of Covalent Binding
The covalent interaction of this compound with the GUS active site has been rigorously established through a combination of kinetic analysis, mass spectrometry, and X-ray crystallography.
Mechanism of Action: Catalytic Cycle Interception
This compound is a slow-binding, substrate-dependent inhibitor.[1][2] Its mechanism involves the interception of a key catalytic intermediate. During the normal catalytic cycle of GUS, a covalent bond is transiently formed between a glutamate residue in the active site and glucuronic acid (GlcA) cleaved from the substrate.[3] this compound's secondary piperazine amine acts as a nucleophile, attacking the anomeric carbon of this enzyme-bound GlcA.[2][7] This results in the formation of a stable, covalent this compound-GlcA adduct within the active site, leading to irreversible inhibition of the enzyme.[2][7]
Figure 1. Mechanism of GUS inhibition by this compound.
Mass Spectrometry Evidence
Liquid chromatography-mass spectrometry (LC-MS) has provided definitive evidence for the formation of the covalent this compound-GlcA conjugate.[2][8] When bacterial GUS enzymes were incubated with this compound and a substrate such as p-nitrophenyl-β-D-glucuronide (PNPG), a new molecular species was detected with a mass corresponding to the predicted this compound-GlcA adduct (exact mass: 588.2235 m/z; observed mass: 588.221 m/z).[2][3][8] This adduct was not observed in the absence of the GUS enzyme, confirming that its formation is enzyme-dependent.[2][8]
X-ray Crystallography
The three-dimensional structure of the this compound-GUS complex has been elucidated by X-ray crystallography, offering atomic-level detail of the covalent interaction. The co-crystal structure of this compound with Eubacterium eligens GUS (PDB ID: 8GEN) clearly shows the glucuronic acid moiety covalently attached to the piperazine ring of this compound within the enzyme's active site.[6][7] This structural data provides irrefutable proof of the N-linked covalent adduct and the mechanism of inhibition.
Figure 2. Experimental workflow for confirming covalent binding.
Detailed Experimental Protocols
In Vitro IC50 Assay for GUS Inhibition
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against bacterial GUS using the chromogenic substrate p-nitrophenyl-β-D-glucuronide (PNPG).
-
Reagents and Materials:
-
Purified bacterial GUS enzyme
-
This compound or other test inhibitors
-
p-Nitrophenyl-β-D-glucuronide (PNPG)
-
Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5
-
Stop Solution: 0.2 M Sodium Carbonate
-
96-well clear bottom microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, combine 5 µL of 150 nM GUS (final concentration 15 nM), 5 µL of the various inhibitor concentrations, and 10 µL of assay buffer.[4]
-
Initiate the reaction by adding 30 µL of 1.5 mM PNPG (final concentration 900 µM).[4]
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Measure the absorbance of the product, p-nitrophenol, at 405-410 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Confirmation
This protocol is designed to detect the formation of the covalent this compound-GlcA adduct.
-
Sample Preparation:
-
In a microcentrifuge tube, prepare a 50 µL reaction containing 10 µM GUS, 1 mM this compound, and 500 µM PNPG in a buffer of 10 mM HEPES and 10 mM NaCl, pH 7.5.[6]
-
Incubate the reaction at 37°C for 1 hour.
-
Quench the reaction and denature the protein by heating the sample at 100°C for 5 minutes.[6]
-
Add 50 µL of acetonitrile to precipitate the denatured protein.[6]
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitate.[6]
-
Transfer the supernatant for LC-MS analysis.[6]
-
-
LC-MS Analysis:
-
Liquid Chromatography: Separation is typically performed on a C18 reverse-phase column (e.g., 50 mm Phenomenex Gemini C18, 5 µm particle size, 110 Å pore size).[6] A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compounds.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).[3] Data is acquired over a mass range that includes the expected m/z of the this compound-GlcA adduct (588.2235 m/z). Extracted ion chromatograms are used to specifically look for the presence of the target adduct.
-
X-ray Crystallography of the GUS-Inhibitor Complex
This protocol provides a general overview of the steps involved in determining the crystal structure of a GUS enzyme in complex with an inhibitor.
-
Protein Expression and Purification:
-
Overexpress the target GUS enzyme (e.g., in E. coli) and purify it to high homogeneity using standard chromatographic techniques.
-
-
Crystallization:
-
Concentrate the purified GUS protein to a suitable concentration (e.g., 10-15 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor (e.g., 10-fold molar excess of this compound) and the substrate (e.g., PNPG) to facilitate the formation of the covalent complex in solution.
-
Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives). For example, crystals of E. eligens GUS have been grown in 35% PEG 400 and 0.1 M Bis-tris pH 6.5.[4]
-
Incubate the crystallization plates at a constant temperature until crystals appear.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known GUS structure as a search model.
-
Refine the model against the experimental data and build the inhibitor and any modifications into the electron density map.
-
Figure 3. Logical relationship of evidence for covalent binding.
Conclusion
The collective evidence from kinetic, mass spectrometric, and crystallographic studies provides a robust and unequivocal confirmation of the covalent binding of this compound to the active site of bacterial β-glucuronidase. Its unique mechanism of intercepting the catalytic cycle distinguishes it from many other GUS inhibitors and underscores its potential as a targeted therapeutic to mitigate drug-induced gut toxicity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug metabolism and microbiome-drug interactions.
References
- 1. escholarship.org [escholarship.org]
- 2. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 3. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. goldbio.com [goldbio.com]
Navigating the Gut Microbiome: A Comparative Guide to the Performance of UNC10201652 and Alternative β-Glucuronidase Inhibitors
For Immediate Release
A deep dive into the comparative efficacy of UNC10201652 and other selective inhibitors of gut microbial β-glucuronidases (GUS) reveals critical insights for researchers and drug development professionals. This guide provides a comprehensive analysis of their performance in varied gut microbiome compositions, supported by experimental data and detailed methodologies.
The human gut microbiome plays a pivotal role in health and disease, in part through the enzymatic activity of its resident bacteria. One such enzyme, β-glucuronidase (GUS), can reverse the detoxification of various drugs and metabolites, leading to adverse effects. Selective inhibition of bacterial GUS is a promising therapeutic strategy to mitigate these effects. This compound has emerged as a potent and selective inhibitor of a specific class of bacterial GUS enzymes. This guide compares its performance with that of its analogs and other inhibitors, providing a clear framework for selecting the appropriate tool for research and development.
Performance in Different Gut Microbiome Compositions
The efficacy of this compound is intrinsically linked to the composition of the gut microbiome. It is a potent inhibitor of "Loop 1 (L1)-specific" gut bacterial β-glucuronidases.[1] This specificity means that this compound's ability to block the processing of drug-glucuronides is dependent on the abundance of bacteria expressing L1 GUS enzymes within an individual's gut microbiota.[1] In microbiomes with a low abundance of L1 GUS-producing bacteria, the therapeutic effect of this compound may be limited.
Comparative Inhibitor Performance
Several alternatives to this compound have been developed and characterized, each with distinct properties. The following tables summarize the in vitro and in-cell potency of this compound and its key comparators against various bacterial GUS enzymes.
In Vitro Inhibitory Activity (IC50, µM)
| Inhibitor | E. coli GUS (EcGUS) | C. perfringens GUS (CpGUS) | S. agalactiae GUS (SaGUS) | E. eligens GUS (EeGUS) | Gemmiger sp. FMN GUS |
| This compound | 0.117 ± 0.005[2] | - | - | - | - |
| UNC4917 | 0.080 ± 0.001[2] | - | - | - | - |
| UNC10206581 | - | - | - | - | >135-fold more potent than this compound[3] |
| Inhibitor 1 | 8.5 ± 0.7[2] | - | - | - | - |
| UNC4510 | 12.8 ± 0.8[2] | - | - | - | - |
| UNC5671 | 9.6 ± 0.2[2] | - | - | - | - |
In-Cell Inhibitory Activity (EC50, nM)
| Inhibitor | Wild Type E. coli |
| This compound | 74 ± 7[2] |
| UNC4917 | 8 ± 4[2] |
| Inhibitor 1 | 3400 ± 400[2] |
| UNC4510 | 2300 ± 500[2] |
| UNC10201651 | No inhibition up to 10,000[2] |
Experimental Protocols
In Vitro β-Glucuronidase Inhibition Assay
This assay quantifies the inhibitory potency of compounds against purified bacterial GUS enzymes.
Materials:
-
Purified bacterial β-glucuronidase (e.g., from E. coli)
-
p-Nitrophenyl-β-D-glucuronide (pNPG) as a substrate
-
Inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the purified GUS enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to wells containing either the inhibitor dilutions or buffer (for control).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.
-
Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
In-Cell β-Glucuronidase Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate bacterial cells and inhibit GUS activity within a cellular context.
Materials:
-
Bacterial strain expressing GUS (e.g., E. coli K12)
-
Growth medium (e.g., LB broth)
-
Inhibitor compound
-
pNPG substrate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Culture the bacterial strain overnight in the growth medium.
-
Dilute the overnight culture and grow to mid-log phase.
-
In a 96-well plate, add the bacterial culture to wells containing serial dilutions of the inhibitor compound or buffer.
-
Incubate the plate for a defined period to allow for inhibitor uptake.
-
Add the pNPG substrate to all wells.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in GUS activity in the cell-based assay.
"In Fimo" (in feces) Assay for GUS Activity
This assay measures GUS activity in a complex biological sample, such as fecal material, providing a more physiologically relevant assessment of inhibitor efficacy.
Materials:
-
Fresh or frozen fecal samples
-
Anaerobic chamber
-
Assay buffer
-
Inhibitor compound
-
Glucuronide substrate (e.g., SN-38G)
-
Analytical equipment for detecting the deconjugated product (e.g., HPLC)
Procedure:
-
Homogenize the fecal sample in an anaerobic buffer.
-
Prepare dilutions of the inhibitor compound.
-
In an anaerobic environment, mix the fecal homogenate with the inhibitor dilutions or buffer.
-
Add the glucuronide substrate to initiate the reaction.
-
Incubate the mixture under anaerobic conditions.
-
Stop the reaction at specific time points.
-
Analyze the samples to quantify the amount of the deconjugated product formed.
-
Determine the inhibitory effect of the compound on GUS activity within the fecal matrix.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of piperazine-based GUS inhibitors and a typical experimental workflow.
Caption: Mechanism of this compound action.
Caption: Workflow for GUS inhibitor evaluation.
References
Independent Verification of UNC10201652's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency (IC50) and cellular efficacy (EC50) of UNC10201652, a selective inhibitor of gut bacterial β-glucuronidase (GUS). The data presented is collated from independent studies to offer a reliable reference for researchers in the fields of pharmacology, microbiology, and drug development.
Comparative Potency of β-Glucuronidase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other notable GUS inhibitors against E. coli β-glucuronidase, providing a clear comparison of their in vitro potency.
| Compound Name | Target Enzyme | IC50 Value (µM) |
| This compound | E. coli GUS | 0.117 [1] |
| Amoxapine | E. coli GUS | 0.53[2] |
| Ciprofloxacin | E. coli GUS | 9[2] |
| Inhibitor 1 | E. coli GUS | 8.5[2] |
| D-Glucaro-1,4-lactone | E. coli GUS | 48.3[3] |
| 2-(4-Methoxyphenyl)-1H-quinazolin-4-one | E. coli GUS | 1.1[3] |
Cellular Efficacy of this compound
In addition to its enzymatic inhibition, the cellular efficacy of this compound has been evaluated. The half-maximal effective concentration (EC50) for this compound in wild-type E. coli has been reported as 74 ± 7 nM [1].
Experimental Protocols
In Vitro IC50 Determination of this compound against Bacterial GUS
This protocol outlines the methodology used for determining the IC50 value of this compound against bacterial β-glucuronidase.
Materials:
-
Purified bacterial GUS enzyme (e.g., from L. rhamnosus, R. gnavus, B. dorei, or F. prausnitzii)
-
This compound inhibitor of various concentrations
-
p-Nitrophenyl-β-D-glucuronide (pNPG) substrate
-
Assay buffer (25 mM NaCl, 25 mM HEPES, pH 6.5 or 7.5)
Procedure:
-
A reaction mixture is prepared containing 5 µL of the purified GUS enzyme, 5 µL of the this compound inhibitor at various concentrations, 30 µL of pNPG (final concentration 900 µM), and 10 µL of the assay buffer.
-
The reaction is initiated by the addition of pNPG.
-
The mixture is incubated for 1 hour.
-
The endpoint absorbance is measured to determine the extent of the reaction.
-
Due to the slow-binding nature of this compound, the percent inhibition is calculated using the following formula: % inhibition = (1 - (A_exp - A_bg) / (A_max - A_bg)) * 100 where:
-
A_exp is the endpoint absorbance at a specific inhibitor concentration.
-
A_max is the absorbance of the uninhibited reaction.
-
A_bg is the background absorbance.
-
-
The percent inhibition values are then plotted against the logarithm of the inhibitor concentration.
-
A four-parameter logistic function is used to fit the data and determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in the maximum absorbance of the uninhibited reaction[4].
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for IC50 determination and the biological signaling pathway of β-glucuronidase.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Enterohepatic circulation and the role of bacterial β-glucuronidase.
References
Safety Operating Guide
Essential Safety and Disposal Information for UNC10201652
UNC10201652 is a potent, specific inhibitor of gut bacterial β-glucuronidase (GUS).[1][2] As with any biologically active compound, proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for this compound and related materials, alongside relevant experimental protocols for researchers.
Proper Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potent, non-volatile small molecule compounds in a research laboratory setting. These guidelines are intended to minimize exposure and ensure compliance with standard hazardous waste regulations.
Step 1: Segregation and Waste Identification
-
Solid Waste: All disposable materials that have come into direct contact with this compound, such as gloves, pipette tips, vials, and contaminated bench paper, should be considered chemically contaminated waste. These items must be segregated from regular trash.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions, experimental media, and rinsing solvents, must be collected as hazardous chemical waste. Do not dispose of these liquids down the drain.[3]
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[3]
Step 2: Waste Containment
-
Solid Waste: Collect solid waste in a clearly labeled, durable, leak-proof container or bag. The container should be marked with "Hazardous Chemical Waste" and list the chemical contents.
-
Liquid Waste: Use a compatible, screw-cap container for liquid waste. The container must be in good condition and compatible with the solvents used. Label the container clearly with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and solvent. Keep the container closed except when adding waste.[3]
Step 3: Storage
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
Step 4: Disposal
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional procedures for waste pickup requests.
-
Never dispose of hazardous chemicals in the regular trash or by evaporation in a fume hood.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (E. coli GUS) | 0.117 µM | E. coli β-glucuronidase | [1] |
| EC₅₀ (Wild Type E. coli) | 74 ± 7 nM | Wild Type E. coli | [1] |
| Intrinsic Clearance (HLM) | 48.1 µL/min/mg | Human Liver Microsomes | [4][5] |
| Intrinsic Clearance (MuLM) | 115 µL/min/mg | Mouse Liver Microsomes | [4][5] |
| Intrinsic Clearance (RLM) | 194 µL/min/mg | Rat Liver Microsomes | [4][5] |
| Plasma Clearance (Mouse) | 324.8 mL/min/kg | Swiss Albino Mice | [4] |
| Elimination Half-life (Mouse) | 0.66 h | Swiss Albino Mice | [4] |
Experimental Protocols
Detailed Methodology: In Vitro Liver Microsomal Stability Assay
This protocol describes a typical experiment to determine the metabolic stability of this compound in liver microsomes.[5][6]
1. Reagent Preparation:
- Prepare a 1 µM solution of this compound in 0.1 M phosphate buffer (pH 7.4). The final DMSO concentration should be kept low (e.g., 0.25%).
- Prepare a solution of liver microsomes (human, mouse, or rat) at a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
- Prepare a 1 mM solution of NADPH in 0.1 M phosphate buffer.
- Prepare positive control compounds (e.g., dextromethorphan and verapamil for human microsomes) at appropriate concentrations.
2. Incubation Procedure:
- Pre-warm the microsomal and this compound solutions at 37°C.
- To initiate the metabolic reaction, add NADPH to the microsome/compound mixture.
- A control incubation without NADPH should be run in parallel to account for non-CYP mediated degradation.
- Incubate the reaction mixture at 37°C.
- Collect samples at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
3. Sample Quenching and Processing:
- Terminate the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
- Centrifuge the samples to precipitate the protein.
- Transfer the supernatant for analysis.
4. Analysis:
- Quantify the remaining concentration of this compound in each sample using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Determine the rate of disappearance of the compound to calculate the intrinsic clearance.
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
Personal protective equipment for handling UNC10201652
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of UNC10201652.
This guide provides crucial safety and logistical information for the handling of this compound, a potent bacterial β-glucuronidase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on general laboratory safety protocols and information for similar chemical compounds. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is paramount to protect against potential exposure. The following table summarizes the recommended PPE based on the potential hazards associated with β-glucuronidase inhibitors, which may cause skin and eye irritation, respiratory sensitization, and may be harmful if ingested or inhaled.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Nitrile Gloves | Provides a barrier against skin contact. Check for tears or punctures before use and change frequently. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Protects mucous membranes of the eyes from splashes or aerosols.[1][2] |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder form to prevent inhalation of fine particles.[3] A surgical mask may be sufficient for handling solutions in a well-ventilated area. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
II. Handling and Operational Workflow
A systematic approach to handling this compound, from initial preparation to final disposal, is essential for maintaining a safe and efficient workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
